molecular formula C26H22O8 B10857632 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Cat. No.: B10857632
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-BVOYZHITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tri-O-benzoyl-a-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tri-O-benzoyl-a-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

IUPAC Name

[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1

InChI Key

HUHVPBKTTFVAQF-BVOYZHITSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose from D-ribose

Technical Guide: Synthesis of 1,3,5-Tri-O-benzoyl- -D-ribofuranose

Executive Summary & Strategic Pathway

The synthesis of 1,3,5-tri-O-benzoyl-



To achieve the specific 1,3,5-substitution pattern (leaving C2-OH free) with


-stereochemistry1,2-acyloxonium rearrangementNess & FletcherBrodfuehrer (1985)
The Synthetic Logic (The "Why")
  • Furanose Locking: D-Ribose equilibrates between pyranose (6-membered) and furanose (5-membered) forms. We must first lock the furanose ring using methylation.

  • Global Protection: Benzoylation protects all free hydroxyls.

  • Anomeric Activation: Converting the anomeric methoxy group to a bromide creates a reactive leaving group.

  • The "Magic" Step (Rearrangement): Hydrolysis of the bromide does not simply replace Br with OH. It proceeds via a 1,2-benzoxonium ion intermediate. Water attacks the C2 position of this ion, causing the benzoyl group at C2 to migrate to C1. This results in the thermodynamically stable 1,3,5-tribenzoate with the C2-OH free.

Reaction Pathway Visualization

SynthesisPathwaycluster_mechanismKey Stereochemical RearrangementRiboseD-RiboseMethylRibMethyl D-Ribofuranoside(Mixture of anomers)Ribose->MethylRib1. MeOH, HCl(Furanose Locking)TriBzMethyl 2,3,5-Tri-O-benzoyl-D-ribofuranosideMethylRib->TriBz2. BzCl, Pyridine(Protection)Bromide2,3,5-Tri-O-benzoyl-D-ribofuranosyl BromideTriBz->Bromide3. HBr, AcOH(Anomeric Activation)Benzoxonium1,2-BenzoxoniumIntermediateBromide->Benzoxonium4a. Hydrolysis InitiationTarget1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose(Target)Benzoxonium->Target4b. H2O Attack at C2(Acyl Migration C2->C1)

Caption: The synthetic route relies on the critical rearrangement of the 2,3,5-tribenzoyl bromide to the 1,3,5-tribenzoate via a 1,2-benzoxonium ion.

Detailed Experimental Protocol

Phase 1: Formation of Methyl 2,3,5-Tri-O-benzoyl-D-ribofuranoside

Objective: Lock D-ribose in the furanose form and protect hydroxyl groups.

Reagents:

  • D-Ribose (1.0 equiv)

  • Methanol (anhydrous)

  • Acetyl Chloride (catalytic source of HCl) or HCl gas

  • Benzoyl Chloride (3.3 equiv)

  • Pyridine (Solvent/Base)[1]

Protocol:

  • Methylation: Suspend D-ribose (50 g) in anhydrous methanol (500 mL). Add acetyl chloride (5 mL) dropwise at 0°C (generates anhydrous HCl in situ). Stir at room temperature for 2-3 hours.

    • Checkpoint: The solution should become clear. Neutralize with pyridine (20 mL) and concentrate in vacuo to a syrup. This is crude methyl ribofuranoside.

  • Benzoylation: Dissolve the syrup in pyridine (200 mL). Cool to 0°C.[2]

  • Add benzoyl chloride (130 mL) dropwise over 1 hour, maintaining temperature <10°C.

  • Heat to 60°C for 2 hours to ensure complete reaction.

  • Workup: Pour into ice water. Extract with dichloromethane (DCM). Wash with 1M H2SO4 (to remove pyridine), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Result: Thick syrup (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside).

Phase 2: Anomeric Activation (Bromination)

Objective: Convert the stable methyl glycoside into the reactive glycosyl bromide.

Reagents:

  • 33% HBr in Acetic Acid

  • Dichloromethane (DCM)[3]

Protocol:

  • Dissolve the syrup from Phase 1 in DCM (100 mL).

  • Add 33% HBr in AcOH (150 mL) at 0°C.

  • Stir at room temperature for 1-2 hours.

    • Mechanistic Note: The strong acid cleaves the anomeric O-Me bond. The bromide is installed, typically forming the

      
      -bromide or an equilibrium mixture.
      
  • Workup (Critical): Dilute with DCM. Wash rapidly with ice-cold water and ice-cold saturated NaHCO3.

    • Caution: The bromide is hydrolytically unstable. Perform this workup quickly and keep solutions cold.

  • Dry over MgSO4 and concentrate in vacuo at low temperature (<35°C). Use immediately.

Phase 3: Stereoselective Hydrolysis & Rearrangement

Objective: Convert the bromide to the 1,3,5-tribenzoate via the ortho-acid rearrangement.

Reagents:

  • Acetone / Water (95:5 mixture)

  • Silver Carbonate (Ag2CO3) - Optional but enhances rate/yield

  • Or simply controlled hydrolysis (Ness/Fletcher method)

Protocol:

  • Dissolve the crude bromide in Acetone (400 mL).

  • Add Water (20 mL).

  • Stir vigorously at room temperature.

    • Observation: If using Ag2CO3, add 0.5 equiv here to scavenge HBr. If not, the HBr generated will catalyze the rearrangement.

  • Monitor by TLC (Silica, Hexane/EtOAc 3:1). The starting material (Rf ~0.8) will disappear, and the product (Rf ~0.4) will appear.

  • Crystallization: Once complete (approx. 1-2 hours), neutralize with solid NaHCO3. Filter.

  • Concentrate the filtrate to a small volume. Add Ethanol or Ether/Hexane to induce crystallization.

  • Recrystallization: Recrystallize from Chloroform/Hexane or Ethanol.

Quantitative Data Summary

ParameterSpecification / Result
Target Molecule 1,3,5-Tri-O-benzoyl-

-D-ribofuranose
Molecular Formula C26H22O8
Molecular Weight 462.45 g/mol
Typical Yield 40 - 55% (Overall from D-Ribose)
Melting Point 130 - 132 °C (Crystalline Solid)
Optical Rotation

to

(c=1, CHCl3)
Solubility Soluble in Chloroform, DCM, Ethyl Acetate.[4][5] Insoluble in Water.[6]
Key Impurity 2,3,5-Tri-O-benzoyl-D-ribose (1-OH) (Result of direct hydrolysis without migration)

Mechanistic Insight: The C2 C1 Migration

This synthesis succeeds only because of the specific behavior of the 1,2-benzoxonium ion (also called the dioxolenium ion).

  • Ion Formation: The C2-benzoyl group participates in the displacement of the C1-bromide, forming a five-membered cyclic cation (benzoxonium) bridging C1 and C2.

  • Regioselective Attack: Water attacks this cation.

    • Path A (Kinetic): Attack at C1

      
       Returns the 2-benzoate and C1-OH (Hemiacetal).
      
    • Path B (Thermodynamic): Attack at C2

      
       Opens the ring such that the benzoyl carbonyl remains attached to C1 oxygen, while C2 becomes a free hydroxyl.
      
  • Result: The benzoyl group effectively "migrates" from O2 to O1. The resulting 1,3,5-tribenzoate crystallizes out as the pure

    
    -anomer, driven by the anomeric effect and the stability of the crystalline lattice.
    

References

  • Ness, R. K., & Fletcher, H. G. (1956). The Reaction of 2,3,5-Tri-O-benzoyl-D-ribofuranosyl Bromide with Water; A Stereospecific Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Journal of the American Chemical Society, 78(18), 4710–4714.

  • Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985).[7] A Stereocontrolled Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(14), 2597–2598.

  • Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Helvetica Chimica Acta, 42(4), 1171–1173.

Strategic Implementation of Benzoyl Protecting Groups in Ribofuranose Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Protocols, and Applications

Executive Summary

In the high-stakes synthesis of therapeutic nucleosides and RNA therapeutics, the control of stereochemistry and intermediate stability is paramount. The benzoyl (Bz) protecting group serves as a cornerstone in ribofuranose chemistry, not merely as a masking agent, but as a stereodirecting tool .

Unlike ether-based groups (e.g., benzyl) which allow for erosion of stereochemical integrity via SN1 pathways, benzoyl esters at the C2 position actively participate in glycosylation through Neighboring Group Participation (NGP) . This mechanism enforces 1,2-trans selectivity, critical for synthesizing biologically active


-D-ribofuranosides. Furthermore, the physicochemical properties of benzoyl derivatives—specifically their enhanced crystallinity compared to acetyl analogs—streamline purification in industrial-scale Good Manufacturing Practice (GMP) environments.

This guide details the mechanistic underpinnings, comparative advantages, and validated protocols for deploying benzoyl groups in ribose chemistry.

Part 1: Mechanistic Foundation

The Power of Neighboring Group Participation (NGP)[1]

The primary utility of the benzoyl group at the C-2 position of a ribofuranose ring is its ability to form a stabilized acyloxonium (dioxolenium) ion intermediate. This mechanism is the standard for ensuring


-selectivity in nucleoside synthesis.
The Mechanism Explained[1][2][3]
  • Activation: The leaving group at C-1 (typically acetate or chloride) is activated by a Lewis acid (e.g., TMSOTf, SnCl

    
    ).
    
  • Oxocarbenium Formation: Departure of the leaving group generates an oxocarbenium ion.

  • Anchimeric Assistance: The carbonyl oxygen of the C-2 benzoyl group attacks the electrophilic anomeric carbon (C-1) from the

    
    -face (bottom), forming a five-membered dioxolenium ring.
    
  • Stereoselective Attack: This bridged intermediate blocks the

    
    -face. The nucleophile (e.g., silylated nucleobase) is forced to attack from the 
    
    
    
    -face (top), resulting in the formation of a 1,2-trans glycosidic bond.
Visualization: NGP-Driven

-Selectivity

The following diagram illustrates the mechanistic pathway ensuring


-anomer formation.

NGP_Mechanism Start 1-O-Acetyl-2,3,5-tri-O-benzoyl-ribose (Donor) Oxo Oxocarbenium Ion (Transient) Start->Oxo Lewis Acid (TMSOTf) - AcOH Diox C1-C2 Acyloxonium Ion (Bridged Intermediate) BLOCKS ALPHA FACE Oxo->Diox C2-Benzoate Attack (Fast) Product Beta-D-Nucleoside (1,2-trans Product) Diox->Product Nucleobase Attack (Top/Beta Face)

Caption: Mechanistic pathway of Neighboring Group Participation (NGP) by the C2-benzoyl group, enforcing beta-face nucleophilic attack.

Part 2: Comparative Analysis

Benzoyl (Bz) vs. Acetyl (Ac) vs. Benzyl (Bn)[4]

Selecting the correct protecting group is a strategic decision based on electronic effects ("arming" vs. "disarming"), stability, and processing needs.

FeatureBenzoyl (Bz)Acetyl (Ac)Benzyl (Bn)
Electronic Effect Disarming (Electron-withdrawing).[3] Destabilizes oxocarbenium, reducing reactivity but increasing stereocontrol.Disarming (less than Bz).Armed (Electron-donating).[4] Stabilizes oxocarbenium, high reactivity, lower stereocontrol.
Stereocontrol High (via NGP). Favors 1,2-trans.High (via NGP).[1] Favors 1,2-trans.Low/None (Directs via SN2 or SN1 mix). Often gives

mixtures.
Stability High. Resistant to mild acid/base.[5] Less prone to migration than Ac.Moderate. Prone to migration (C2

C3) under basic conditions.
Very High. Stable to strong acid/base. Removed via hydrogenolysis.[6][7]
Crystallinity Excellent. Phenyl rings facilitate

-stacking, aiding purification without chromatography.
Poor. Often yields oils or syrups.Moderate.
Primary Use Synthesis of

-nucleosides; GMP intermediates.
Temporary protection; small scale synthesis."Armed" donors for difficult couplings; permanent protection.

Key Insight: While Acetyl groups also offer NGP, Benzoyl groups are preferred in industrial settings because benzoylated intermediates often crystallize. This allows for purification via recrystallization rather than expensive and time-consuming silica gel chromatography.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the "Standard Donor"

Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-


-D-ribofuranose
This is the universal donor for Vorbrüggen glycosylations. Direct benzoylation of ribose is avoided due to pyranose/furanose mixtures. The route proceeds via methylation to lock the furanose ring.
Workflow Diagram

Synthesis_Workflow Step1 D-Ribose Step2 Methyl D-ribofuranoside (Furanose Locked) Step1->Step2 MeOH, H2SO4 (cat) 0°C to RT Step3 Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside Step2->Step3 BzCl (3.3 eq), Pyridine 0°C to RT Step4 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose (Crystalline Donor) Step3->Step4 Ac2O, H2SO4 (cat), AcOH Acetolysis

Caption: Industrial route for converting D-Ribose into the Vorbrüggen donor, ensuring furanose fidelity.

Step-by-Step Methodology

1. Methylation (Furanose Locking)

  • Reagents: D-Ribose, Methanol (anhydrous), H

    
    SO
    
    
    
    (cat).
  • Procedure: Dissolve D-Ribose in MeOH. Add catalytic H

    
    SO
    
    
    
    . Stir at room temperature for 12 hours. Neutralize with pyridine or ion-exchange resin. Concentrate.
  • Why: Ribose exists as an equilibrium of pyranose (6-membered) and furanose (5-membered) rings. Methylation under kinetic control preferentially locks the sugar in the furanose form required for RNA/DNA analogs.

2. Per-Benzoylation

  • Reagents: Methyl ribofuranoside (crude), Pyridine (solvent/base), Benzoyl Chloride (BzCl).

  • Procedure:

    • Dissolve crude methyl riboside in dry pyridine (10 mL/g). Cool to 0°C.[8]

    • Add BzCl (3.3 equivalents) dropwise to control exotherm.

    • Allow to warm to RT and stir for 4-6 hours.

    • Workup: Quench with ice water. Extract into DCM. Wash with 1M HCl (to remove pyridine), then NaHCO

      
      .
      
    • Crystallization: The product often solidifies upon evaporation or trituration with EtOH.

3. Acetolysis (Anomeric Exchange)

  • Reagents: Acetic acid (AcOH), Acetic anhydride (Ac

    
    O), H
    
    
    
    SO
    
    
    .
  • Procedure:

    • Suspend benzoylated intermediate in AcOH/Ac

      
      O (1:1).
      
    • Add concentrated H

      
      SO
      
      
      
      (slowly) at 0°C.
    • Stir at RT until TLC shows conversion of the methyl glycoside to the 1-O-acetate.

    • Purification: Crystallize from Ethanol/Pentane.

  • Result: High-purity 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose ready for coupling.
    
Protocol B: Zemplén Deprotection (Global Debenzoylation)

Context: After the nucleoside bond is formed, the benzoyl groups must be removed to yield the free nucleoside.

  • Mechanism: Transesterification using methoxide.

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (0.1 M).

  • Procedure:

    • Dissolve the protected nucleoside in anhydrous MeOH.

    • Add NaOMe solution (pH should be ~9-10).

    • Stir at RT for 1-2 hours. Monitor by TLC (disappearance of UV-active benzoyl spots, appearance of polar product).

    • Neutralization: Add acidic ion-exchange resin (e.g., Dowex H+) until pH is neutral. Do not use aqueous acid if the glycosidic bond is acid-sensitive.

    • Filter and concentrate.

  • Note: The byproduct is methyl benzoate, which can be removed by washing the crude residue with ether or hexanes (the free nucleoside will remain insoluble).

Part 4: Case Study in Drug Development

Synthesis of Remdesivir Intermediate

In the synthesis of Remdesivir (and similar C-nucleosides), the benzoyl protecting group plays a critical role in the initial glycosylation of the pyrrolo[2,1-f][1,2,4]triazin-4-amine base.

  • Challenge: The base is ambident and electron-rich; the sugar must direct the coupling to the correct nitrogen with strict

    
    -stereochemistry.
    
  • Solution: Use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose .[9]

  • Reaction: The Vorbrüggen coupling utilizes TMSOTf (Lewis Acid) in DCM.

  • Outcome: The C2-benzoate NGP ensures exclusive formation of the

    
    -anomer. The electron-withdrawing nature of the benzoates prevents the formation of the "unnatural" 
    
    
    
    -anomer, which is a common impurity when using benzyl-protected sugars.
  • Downstream: The benzoyl groups are removed later using ammonia/methanol, which simultaneously treats other exocyclic amines on the base.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[8] (The definitive text on silyl-Hilbert-Johnson reaction).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[7][8] Georg Thieme Verlag.[8]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[8]

  • Frampton, G., et al. (2020). "Scale-up of the Remdesivir Synthesis." Journal of Organic Chemistry.
  • Goodman, L. (1967). "Neighboring Group Participation in Sugars." Advances in Carbohydrate Chemistry.

Sources

The Strategic Role of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Nucleoside Chemistry

[1]

Executive Summary

In the high-stakes landscape of antiviral and anticancer drug development, the 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (TBR) intermediate occupies a unique strategic niche. Unlike the standard "sugar benzoate" (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) used for generic nucleoside coupling, TBR features a free hydroxyl group at the C2 position .

This structural anomaly—where the protecting group has migrated from C2 to C1—provides a direct synthetic handle for modifying the C2 position. This is the gateway to blockbuster 2'-modified nucleosides, including Clofarabine , Cytarabine derivatives, and HCV polymerase inhibitors (2'-C-methyl nucleosides).

This guide explores the historical discovery of this isomer, the mechanistic "ortho acid" rearrangement that creates it, and the protocols for its deployment in drug discovery.

Discovery & History: The "Ortho Acid" Mystery

The identification of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is a classic case of structural misidentification leading to mechanistic insight.

The Ness & Fletcher Era (1950s-1970s)

In the mid-20th century, Robert K. Ness and Hewitt G. Fletcher Jr. at the National Institutes of Health (NIH) were pioneering ribose chemistry. While studying the hydrolysis of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide (the standard "sugar bromide" donor), they isolated a stable, crystalline byproduct.

  • Initial Hypothesis: Due to its stability and lack of reducing power, they initially postulated it might be a cyclic ortho acid derivative (1,2-benzylidene type structure).

  • The Correction: Through rigorous degradation studies and early NMR analysis, they revised the structure to 1,3,5-tri-O-benzoyl-α-D-ribofuranose .

  • The Insight: They realized that upon hydrolysis of the C1-bromide, the benzoyl group at C2 participated in the reaction, forming a 1,2-benzoxonium ion . When this ion was attacked by water, it could open in two ways. Attack at C1 (kinetic) restored the 2,3,5-pattern. However, attack at C2 (or subsequent rearrangement) led to the migration of the benzoyl group from O2 to O1, yielding the thermodynamically stable 1,3,5-isomer.

The Brodfuehrer Optimization (1985)

While Ness and Fletcher established the existence of the compound, their method (hydrolysis of the unstable bromide) was low-yielding (~40%). In 1985, Paul R. Brodfuehrer and colleagues at Bristol-Myers Company published a streamlined, stereocontrolled synthesis.

  • Innovation: They developed a one-step process converting the commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose directly into the 1,3,5-isomer, bypassing the isolation of the sensitive bromide.

  • Impact: This made the compound a viable bulk starting material for industrial nucleoside synthesis.

Technical Deep Dive: Mechanism of Migration

The utility of this compound rests on the C2


 C1 Acyl Migration
The 1,2-Benzoxonium Intermediate

Under acidic conditions (or solvolysis), the leaving group at C1 (Acetate or Bromide) departs. The neighboring benzoyl group at C2 donates electron density to C1, forming a five-membered 1,2-benzoxonium (acetyloxonium) ion .

  • Formation: Loss of C1-LG

    
     C2-Benzoyl attack 
    
    
    Cyclic Cation.
  • Hydrolysis: Water attacks the cation.

    • Path A (Kinetic): Attack at C1

      
       1-OH-2,3,5-Bz (Hemiacetal).
      
    • Path B (Thermodynamic): Attack at the "ortho" carbon or rearrangement

      
      1,3,5-Tri-O-benzoyl-α-D-ribofuranose .
      

The 1,3,5-isomer is thermodynamically favored because:

  • Anomeric Effect: The highly electronegative benzoate at C1 prefers the axial (

    
    ) orientation.
    
  • H-Bonding: The free C2-OH can engage in stabilizing intramolecular hydrogen bonding with the C1/C3 carbonyls.

Visualization: The Migration Pathway

The following diagram illustrates the conversion of the standard 1-Acetyl precursor to the 1,3,5-Target via the oxonium species.

MigrationMechanismcluster_legendMechanism of ActionStart1-O-Acetyl-2,3,5-tri-O-benzoyl(Standard Precursor)Oxonium1,2-Benzoxonium Ion(Cyclic Intermediate)Start->Oxonium Acid / -OAcOrthoOrthoesterIntermediateOxonium->Ortho + H2OTarget1,3,5-Tri-O-benzoyl-α-D-ribose(Thermodynamic Product)Ortho->Target Rearrangement(C2->C1 Migration)DescThe neighboring 2-O-benzoyl group displaces the 1-acetate,forming a cyclic ion. Hydrolysis and relaxationmove the benzoate to C1, freeing C2.

Caption: The thermodynamic rearrangement of the benzoyl protecting group from C2 to C1.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Based on the principles of Brodfuehrer (1985) and Ness/Fletcher (1971).

Reagents:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Starting Material)

  • HBr in Acetic Acid (30-33%)

  • Acetonitrile / Water[1]

  • Silver Carbonate (Ag2CO3) - Optional for bromide hydrolysis method

Workflow:

  • Bromination (In Situ): Dissolve the 1-Acetyl precursor in DCM. Add HBr/AcOH at 0°C. Stir for 1-2 hours to generate the 1-Bromo-2,3,5-tribenzoyl derivative.

  • Hydrolysis & Migration: Evaporate volatiles. Dissolve the crude bromide in aqueous acetonitrile (or acetone/water).

  • Rearrangement: Stir at room temperature. The initial hydrolysis product (1-OH-2,3,5-Bz) will slowly equilibrate to the insoluble 1,3,5-isomer.

  • Crystallization: The 1,3,5-tri-O-benzoyl-α-D-ribofuranose crystallizes out of the solution due to its high crystallinity and lower solubility compared to the 2,3,5-isomer.

  • Validation: Recrystallize from ethanol.

    • Target MP: 138–142 °C.

    • Optical Rotation:

      
       to 
      
      
      (c=1, CHCl3).
Protocol B: Application - Synthesis of 2-Ketose (Oxidation)

To access 2'-modified nucleosides, the free C2-OH is oxidized.

  • Dissolution: Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in DCM.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) or use DMSO/Ac2O.

  • Workup: Quench with Na2S2O3/NaHCO3.

  • Product: 1,3,5-Tri-O-benzoyl-α-D-erythro-pentofuranos-2-ulose (The "2-Ketose").

    • Note: This ketone is the divergent point for Grignard addition (2'-C-alkyl) or DAST fluorination (2'-F).

Comparison of Ribose Intermediates

Feature1,3,5-Tri-O-benzoyl-α-D-ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribose "Fletcher's Sugar" (2,3,5-Tri-O-benzyl)
CAS 22224-41-56974-32-913035-61-5
Free Group C2-OH (Hydroxyl)None (Fully Protected)C1-OH (Hemiacetal)
Protecting Group Benzoyl (Ester)Benzoyl (Ester)Benzyl (Ether)
Primary Use Synthesis of 2'-modified nucleosides (Clofarabine, etc.)Standard β-nucleoside synthesis (via Vorbrüggen)Synthesis of C-nucleosides or non-participating groups
Stability High (Crystalline solid)Moderate (Anomeric ester)High (Oil or solid)

References

  • Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985). A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(19), 3644–3647. Link

  • Ness, R. K., & Fletcher, H. G. (1971). 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. Carbohydrate Research, 19(3), 423–429. Link

  • Bauta, W. E., et al. (2004). A New Process for the Preparation of Clofarabine. Organic Process Research & Development, 8(6), 889–896. (Demonstrates application of 2-modified sugars). Link

  • Chun, B. K., & Chu, C. K. (2005). Synthesis of 2'-C-beta-trifluoromethyl pyrimidine ribonucleosides. The Journal of Organic Chemistry. (Uses 1,3,5-Bz as starting material). Link

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The precise structural elucidation of carbohydrate derivatives is paramount in the fields of medicinal chemistry and drug development. These molecules, often serving as crucial intermediates in the synthesis of nucleoside analogues and other bioactive compounds, demand rigorous analytical characterization to ensure their identity, purity, and conformational integrity. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose stands as a pivotal precursor, notably in the synthesis of antiviral and anticancer agents such as clofarabine.[1][2] Its benzoyl protecting groups enhance stability and solubility in organic solvents, facilitating complex synthetic pathways, while its specific stereochemistry is crucial for targeted biological activity.[1][3]

This guide provides a comprehensive exploration of the spectroscopic analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, grounded in field-proven methodologies. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, explaining not just the data, but the scientific rationale behind the experimental choices and spectral assignments. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for the characterization of this vital synthetic building block.

Molecular Structure and Spectroscopic Implications

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Molecular Formula: C₂₆H₂₂O₈, Molecular Weight: 462.45 g/mol ) is a derivative of the five-membered sugar D-ribose.[1] The key structural features dictating its spectroscopic signature are:

  • The Furanose Ring: A five-membered tetrahydrofuran ring whose protons (H-1 to H-5') exist in a unique chemical environment. The α-anomeric configuration at the C-1 carbon is a critical stereochemical feature.

  • Benzoyl Protecting Groups: Ester groups at positions C-1, C-3, and C-5. These three aromatic groups dominate the spectra, contributing 15 aromatic protons and 3 carbonyl carbons, leading to characteristic, intense signals.

  • A Free Hydroxyl Group: The hydroxyl group at the C-2 position is unprotected. This is a key feature, as the adjacent proton (H-2) and carbon (C-2) will show distinct chemical shifts compared to the benzoylated positions.

The following diagram illustrates the molecular structure with standardized numbering for correlation with the spectroscopic data presented below.

molecule_structure cluster_ribose α-D-Ribofuranose Core cluster_substituents Substituents O4 O4' C1 C1' O4->C1 C2 C2' C1->C2 OBz1 O-Benzoyl (1) C1->OBz1 H1' C3 C3' C2->C3 OH2 OH (2) C2->OH2 H2' C4 C4' C3->C4 OBz3 O-Benzoyl (3) C3->OBz3 H3' C4->O4 C5 C5' C4->C5 C4->C5 H4' OBz5 O-Benzoyl (5) C5->OBz5 H5'a, H5'b

Caption: Molecular structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this molecule. High-resolution ¹H and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

The following is a field-proven protocol for acquiring high-quality NMR data. The choices made are designed to ensure reproducibility and accuracy.

Workflow: NMR Analysis

Caption: Standardized workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the dried compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for this non-polar compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.2 ppm) provide convenient internal references.[4] Add a small amount of tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.[4] Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm is sufficient. Typically, 16-32 scans are adequate to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~200 ppm is standard. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction to obtain a clean, interpretable spectrum. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.2 ppm for ¹³C) or TMS (0 ppm).[4]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by two distinct regions: the downfield aromatic region and the mid-field sugar region. The data presented here is based on analysis of closely related benzoylated ribofuranose structures.[4][5]

Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Field Insights
8.20 – 7.90Multiplet (m)Aromatic (6H, ortho-H of Benzoyl)These protons are ortho to the electron-withdrawing carbonyl group, causing them to be the most deshielded of the aromatic protons.
7.65 – 7.30Multiplet (m)Aromatic (9H, meta/para-H of Benzoyl)These protons are further from the carbonyl and experience less deshielding, appearing upfield relative to the ortho protons.
~6.7Singlet (s)H-1' (Anomeric)This proton is attached to the anomeric carbon (C-1'), which is bonded to two oxygen atoms, resulting in a significant downfield shift. For the α-anomer, the dihedral angle with H-2' is ~90°, leading to a very small coupling constant (J ≈ 0-1 Hz), hence it appears as a singlet or a very narrow doublet.
~5.8Multiplet (m)H-3'This proton is deshielded by the adjacent C-3' benzoyl ester group.
~4.8 – 4.5Multiplet (m)H-2', H-4', H-5'a, H-5'bThese protons of the ribose core reside in a complex, overlapping region. H-2' is adjacent to the free hydroxyl and is less deshielded than H-1' and H-3'. H-4' couples with H-3' and H-5'. The two H-5' protons are diastereotopic and will show distinct signals and couplings to H-4'.
~3.0Broad Singlet (br s)OH-2'The signal for the hydroxyl proton is often broad and its chemical shift is highly dependent on concentration and sample purity (trace water).
¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and confirms the key functional groups.

Chemical Shift (δ, ppm) Assignment Causality and Field Insights
166.5 – 165.0C=O (Benzoyl Esters)The carbonyl carbons of the three ester groups are highly deshielded and appear far downfield. Slight variations in their chemical shifts may be observed due to the different electronic environments at C-1', C-3', and C-5'.[4]
134.0 – 133.0Aromatic (para-C)The para-carbons of the benzoyl groups.
130.5 – 129.5Aromatic (ipso-C & ortho-C)The quaternary ipso-carbons (attached to the carbonyl) and the ortho CH carbons appear in this range.
129.0 – 128.0Aromatic (meta-C)The meta-carbons of the three benzoyl groups.
~100C-1' (Anomeric)Similar to its attached proton, the anomeric carbon is deshielded due to being bonded to two oxygens.
85 – 70C-2', C-3', C-4'These furanose ring carbons resonate in the typical range for sp³ carbons bonded to oxygen. C-2' (bearing the free OH) will typically be the most upfield of this group.
~64C-5'The primary carbon of the CH₂OBz group is the most upfield of the sugar ring carbons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing complementary evidence to NMR for structural verification.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent like chloroform, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum. Typically, a resolution of 4 cm⁻¹ is sufficient, and 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum is dominated by the vibrations of the three benzoyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Causality and Field Insights | | :--- | :--- | :--- | | 3500 – 3300 | O-H Stretch | Free OH at C-2' | A broad absorption in this region confirms the presence of the crucial unprotected hydroxyl group. | | 3100 – 3000 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of sp² C-H bonds in the benzene rings. | | 3000 – 2850 | C-H Stretch | Aliphatic C-H | Weaker absorptions corresponding to the sp³ C-H bonds of the furanose ring. | | 1740 – 1720 | C=O Stretch | Benzoyl Esters | This is the most intense and diagnostic peak in the spectrum. The presence of three ester groups results in a very strong absorption band, confirming the benzoylation.[1] | | 1600, 1450 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene rings. | | 1300 – 1100 | C-O Stretch | Ester and Ether | A strong, complex region of bands corresponding to the C-O stretching of the ester (Ar-CO-O -R) and the furanose ring ether (C-O -C) linkages. | | 770 – 690 | C-H Bend | Aromatic (out-of-plane) | A strong, sharp absorption around 710 cm⁻¹ is highly characteristic of a monosubstituted benzene ring, providing clear evidence for the benzoyl groups.[1] |

Integrated Spectroscopic Analysis & Conclusion

A conclusive structural identification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is achieved not by a single technique, but by the synergistic validation from multiple spectroscopic methods.

  • ¹H NMR confirms the proton count (22H), the presence of three benzoyl groups, the five protons on the furanose core, and crucially, the α-anomeric configuration via the singlet appearance of the H-1' signal.

  • ¹³C NMR validates the carbon skeleton (26C), showing the three ester carbonyls, the 18 aromatic carbons, and the five distinct carbons of the ribofuranose ring.

  • IR Spectroscopy provides rapid confirmation of the key functional groups: the intense ester C=O stretch, the aromatic C=H/C=C bands, the C-O ether/ester region, and the presence of the free C-2' hydroxyl group.

Together, these datasets provide a robust and self-validating analytical package, confirming the identity, stereochemistry, and functional group profile of the title compound. This rigorous characterization is an indispensable step in quality control for its use as a high-purity starting material in the synthesis of complex, high-value pharmaceutical agents.

References

  • Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. (2008). Organic Process Research & Development. Available at: [Link]

  • A New Method for the Synthesis of Clofarabine. (2018). ResearchGate. Available at: [Link]

  • Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]

  • 1,3,5-Tri-O-benzoyl-aD-ribofuranose 5g 294691. AXEL. Available at: [Link]

  • 22224-41-5 | Product Name : 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Pharmaffiliates. Available at: [Link]

  • Cas no 22224-41-5 (1,3,5-Tri-O-benzoyl-aD-ribofuranose). Chemical Synthesis. Available at: [Link]

  • 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose, 97%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]

Sources

Physical properties of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This guide provides a comprehensive exploration of the core physical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in carbohydrate chemistry and nucleoside synthesis. For researchers and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is fundamental to optimizing reaction conditions, ensuring purity, and achieving desired synthetic outcomes. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and the interpretation of results.

Introduction: The Significance of a Protected Ribose

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS No. 22224-41-5) is a crystalline solid derived from D-ribose. Its primary utility lies in its role as a protected precursor for the synthesis of various nucleosides, which are essential building blocks for antiviral and anticancer drugs. The three benzoyl groups serve a critical function: they protect the hydroxyl groups at the C1, C3, and C5 positions of the ribofuranose ring from unwanted reactions. This strategic protection enhances the compound's stability and allows for selective chemical modifications at the remaining free hydroxyl group (C2), which is crucial for building complex glycosidic linkages.

The α-anomeric configuration and the bulky benzoyl groups dictate the molecule's stereochemistry and reactivity, influencing everything from its solubility to its interaction with other reagents. Therefore, a precise characterization of its physical properties is the first and most critical step in its application.

Core Physicochemical Characteristics

A summary of the key physical properties is presented below, followed by a detailed discussion and procedural guide for their determination.

PropertyValueSource(s)
CAS Number 22224-41-5,,
Molecular Formula C₂₆H₂₂O₈,
Molecular Weight 462.45 g/mol ,
Appearance White to off-white crystalline solid or powder,
Melting Point 128 – 142 °C,,
Optical Rotation [α]D +82.0° to +88.0° (c=1, Chloroform)
Solubility Insoluble in water; Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).,

Melting Point Determination: A Purity Benchmark

The melting point is a robust indicator of a compound's purity. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, literature values report a range between 128°C and 142°C. This variation can be attributed to differences in crystalline form and, more significantly, the presence of impurities. A sharp melting range (e.g., < 2°C) typically signifies high purity, whereas a broad range suggests contamination.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point.

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered by gently crushing it on a watch glass with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal. An excessive amount of sample will lead to a broader, inaccurate melting range.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Heat the apparatus rapidly to about 15-20°C below the expected lower melting point (approx. 110°C).

    • Decrease the heating rate to 1-2°C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ – T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation Dry Dry Sample Powder Powder Sample Dry->Powder Crush Load Load Capillary (2-3mm) Powder->Load Heat Rapid Heat (~110°C) Load->Heat SlowHeat Slow Heat (1-2°C/min) Heat->SlowHeat Record Record T1-T2 SlowHeat->Record Sharp Sharp Range (<2°C) => High Purity Record->Sharp if Broad Broad Range (>2°C) => Impure Record->Broad if

Caption: Workflow for melting point determination and purity assessment.

Solubility Profile: Guiding Synthetic Application

The solubility of this compound is dictated by the balance between the polar ribofuranose core and the three large, nonpolar benzoyl groups. This structure renders it insoluble in polar protic solvents like water but readily soluble in various organic solvents. This knowledge is paramount for its practical application, informing the choice of solvents for reactions, purification (e.g., chromatography, recrystallization), and analytical sample preparation.

Experimental Protocol: Qualitative Solubility Testing
  • Setup: Arrange a series of labeled test tubes, each corresponding to a solvent to be tested (e.g., Water, Chloroform, Ethanol, DMSO).

  • Dispensing: Add approximately 10 mg of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to each test tube.

  • Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

  • Observation: Agitate the tube vigorously for 30 seconds after each addition. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: If the compound dissolves in < 1 mL of solvent.

    • Slightly Soluble: If more solvent (up to 3 mL) is required.

    • Insoluble: If the solid remains undissolved after adding 3 mL of solvent.

Optical Rotation: Confirming Stereochemical Integrity

As a chiral molecule derived from D-ribose, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is optically active, meaning it rotates the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a chiral substance. Its measurement is a powerful tool for confirming the compound's identity and, crucially, its enantiomeric purity. The positive sign of rotation for the D-ribose derivative is an expected and key identifying feature.

Experimental Protocol: Polarimetry
  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a spectroscopic-grade solvent (e.g., 10.0 mL of chloroform) in a volumetric flask. This corresponds to a concentration (c) of 0.01 g/mL or 1 g/100mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent (chloroform). The reading should be zeroed.

  • Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

  • Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (T, usually 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

Optical_Rotation cluster_mol cluster_exp cluster_prop Molecule Chiral Molecule (1,3,5-Tri-O-benzoyl-α-D-ribofuranose) Interaction Interaction Molecule->Interaction Light Plane-Polarized Light Light->Interaction RotatedLight Rotated Light Interaction->RotatedLight SpecificRotation Specific Rotation [α] (Quantitative Value) RotatedLight->SpecificRotation Measured by Polarimeter

Caption: Relationship between molecular chirality and optical rotation.

Spectroscopic Characterization

While detailed spectral data is best sourced from dedicated databases, an understanding of the expected spectroscopic signatures is essential for routine identity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides a "fingerprint" of the functional groups present. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, the key expected absorptions are:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching from the benzoyl groups.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching from the ribose ring.

  • ~1720-1740 cm⁻¹: A very strong and sharp C=O (carbonyl) stretching from the ester linkages of the benzoyl groups. This is often the most prominent peak.

  • ~1600 & 1450 cm⁻¹: C=C stretching absorptions within the aromatic rings.

  • ~1300-1000 cm⁻¹: Strong C-O stretching absorptions from the ester and ether linkages within the furanose ring structure.

  • Absence of a Broad Peak ~3500-3200 cm⁻¹: The absence of a broad O-H stretching band confirms that the hydroxyl groups are successfully protected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and stereochemistry. The expected proton signals would be:

  • ~8.1-7.3 ppm: A complex series of multiplets corresponding to the 15 aromatic protons of the three benzoyl groups.

  • ~6.5-4.5 ppm: A series of signals corresponding to the protons on the ribofuranose ring (H1 to H5). The chemical shift and coupling constants of these protons are diagnostic for the α-anomeric configuration and the conformation of the five-membered ring. The anomeric proton (H1) is typically a distinct signal in this region.

  • Absence of Exchangeable Protons: There should be no signal that disappears upon addition of D₂O, further confirming the absence of free -OH groups.

Conclusion

The physical properties of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose are a direct reflection of its molecular structure. Proper and precise determination of its melting point, solubility, and optical rotation are indispensable, self-validating checks for identity, purity, and stereochemical integrity. These parameters provide the foundational data required for the reliable and successful use of this compound as a critical building block in the complex synthetic pathways of modern drug discovery and development.

References

  • MP Biomedicals. (n.d.). 1,3,5-tri-O-Benzoyl-alpha-D-ribofuranose, 5 g. Retrieved February 15, 2026, from [Link]

  • Filo. (2025, October 11). Experiment 12 Carbohydrates Objective To examine the chemical properties... Retrieved February 15, 2026, from [Link]

Understanding the stereochemistry of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Technical Deep Dive: Stereochemical Dynamics of 1,3,5-Tri-O-benzoyl- -D-ribofuranose[1]

Structural Significance & The "Orphan" C2 Hydroxyl

In the landscape of nucleoside chemistry, 1,3,5-Tri-O-benzoyl-


-D-ribofuranose1
  • The Core Architecture: The molecule features benzoyl protecting groups at C1, C3, and C5.

  • The Critical Feature: The C2-OH is free .[1] This is not an accident of partial reaction but a deliberate regioselective architecture.

  • Synthetic Utility: The free C2-hydroxyl allows for direct functionalization—such as inversion (Mitsunobu), oxidation (to ketose), or fluorination (DAST)—to generate 2'-modified nucleosides .[1]

Note on Nomenclature: Do not confuse this with 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose. The presence of the 2-OH in the title compound introduces significant stereoelectronic effects (H-bonding, ring puckering) absent in the deoxy series.[1]

Stereoelectronic Mechanisms: Why the -Anomer?

The isolation of the

1
The Anomeric Effect

The electronegative exocyclic oxygen (from the C1-benzoate) prefers the axial orientation to maximize the overlap between the non-bonding orbital of the ring oxygen (


1
  • 
    -Anomer (Axial):  Stabilized by hyperconjugation (
    
    
    ).[1]
  • 
    -Anomer (Equatorial):  Destabilized by dipole-dipole repulsion between the ring oxygen and the exocyclic oxygen.[1]
    
Ring Conformation (Puckering)

The ribofuranose ring is flexible, oscillating between North (C3-endo) and South (C2-endo) conformations.[1]

  • Influence of C2-OH: The free hydroxyl at C2 can engage in intramolecular hydrogen bonding with the C3-benzoyl carbonyl or the ring oxygen, biasing the equilibrium.[1]

  • 1,3-Diaxial Interactions: The bulky benzoyl groups at C1 and C3 (if the ring puckers to place them axially) create steric strain.[1] The system adopts a conformation that minimizes this clash while maintaining the anomeric stabilization.

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic equilibration favoring the

1

AnomerizationBetaβ-Anomer (Kinetic)(C1-OBz Equatorial)OxoOxocarbenium Ion(Planar C1)Beta->Oxo Acid Catalysis(Ring Opening)Alphaα-Anomer (Thermodynamic)(C1-OBz Axial)Oxo->Alpha Anomeric Effect(Axial Attack)Alpha->Oxo Reversible

Figure 1: Thermodynamic equilibration pathway. The oxocarbenium intermediate allows interconversion, with the anomeric effect driving the population toward the

1

Analytical Characterization: Proving the Stereochemistry

Distinguishing the


1

1
Proton NMR ( H-NMR) Diagnostics[1]
Feature

-D-Ribofuranose (1,2-cis)

-D-Ribofuranose (1,2-trans)
Mechanistic Reason

Coupling
4.0 – 4.5 Hz < 2.0 Hz (often ~0-1 Hz)Karplus relationship:

has a dihedral angle of ~20-40°, while

is ~90-100°.[1]
H1 Chemical Shift

6.5 – 6.8 ppm

6.0 – 6.3 ppm
The axial proton (in

) is typically more shielded than the equatorial proton (in

).[1]
NOE Correlations H1

H2 (Strong)
H1

H2 (Weak/None)
Spatial proximity of cis-protons in the

-isomer.[1]
Infrared (IR) Spectroscopy[1]
  • The "Orphan" Signal: Look for a sharp/broad band at 3400–3500 cm

    
     .[1] This confirms the presence of the free C2-OH.[1]
    
  • Carbonyls: Strong bands at 1720 cm

    
      (Benzoyl esters).[1]
    

Synthetic Protocol: The Orthoester Rearrangement Route

Direct selective benzoylation of Ribose is difficult. The most robust "field-proven" method utilizes an orthoester rearrangement to lock the 1,3,5-positions, leaving C2 free.[1]

Workflow Diagram

SynthesisStep1Starting Material:D-RiboseStep2Orthoester Formation:Trimethyl orthobenzoate + H+Step1->Step2Step3Intermediate:1,2,3-O-Orthobenzoate derivativeStep2->Step3Step4Acid Hydrolysis & Rearrangement:(Regioselective Opening)Step3->Step4 Aqueous Acid(Kinetic Control)Step5Product:1,3,5-Tri-O-benzoyl-α-D-ribofuranose(C2-OH Free)Step4->Step5

Figure 2: The Orthoester Strategy for regioselective protection of positions 1, 3, and 5.

Detailed Methodology (Self-Validating)

Objective: Synthesize 1,3,5-Tri-O-benzoyl-

  • Orthoester Formation:

    • Suspend D-ribose (10 g) in anhydrous dioxane.

    • Add trimethyl orthobenzoate (3.5 eq) and p-toluenesulfonic acid (catalytic).

    • Validation: Solution becomes clear as the bicyclic orthoester forms.

  • Rearrangement/Hydrolysis:

    • Add dilute aqueous HCl to the mixture. The acid hydrolyzes the orthoester.

    • Mechanism:[2][3] The orthoester opens. Under specific pH conditions, the benzoyl group migrates to the thermodynamically stable positions (1, 3, and 5 are favored in the furanose form to minimize steric clash at C2).

  • Isolation & Crystallization:

    • Extract with Dichloromethane (DCM).[1] Wash with NaHCO

      
      .[1]
      
    • Critical Step: Crystallize from Ethanol/Hexane.[1] The

      
      -anomer crystallizes preferentially due to better packing lattices compared to the 
      
      
      -anomer or acyclic impurities.[1]
    • Yield: Typically 60-70%.[1]

Applications in Drug Development[5][6]

This molecule is not just an intermediate; it is a chiral platform .[1]

  • Cloforabine Synthesis: The free C2-OH is inverted using DAST (Diethylaminosulfur trifluoride) to install a 2'-fluoro substituent in the arabino configuration (up).[1]

  • LNA (Locked Nucleic Acids): The C2-OH can be bridged to the C4 position to create bicyclic "locked" sugars.[1]

References

  • Stenutz, R. Coupling Constants in Ribofuranose Derivatives. Stenutz Carbohydrate NMR Database.[1] [Link]

The Vorbrüggen Standard: Optimizing 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose for Next-Gen Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Backbone of Antiviral Synthesis

In the high-stakes landscape of nucleoside analogue development—ranging from oncology staples like Capecitabine to broad-spectrum antivirals like Remdesivir and Molnupiravir—the efficiency of the glycosylation step is the primary determinant of process viability. While biocatalytic methods are gaining ground, the chemical synthesis of complex nucleosides remains heavily reliant on the Vorbrüggen coupling reaction .

This guide focuses on the "Universal Donor": 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .[1] Unlike benzyl-protected sugars, the benzoyl protecting groups on this intermediate are not merely shielding elements; they are active mechanistic participants that enforce stereochemical control via Neighboring Group Participation (NGP). This document details the synthesis, activation, and coupling of this intermediate, providing a self-validating protocol for achieving >95%


-anomeric purity.

The Core Intermediate: Structural Profile

Before initiating synthesis, the intermediate must be characterized to ensure it meets the stringent specifications required for downstream GMP coupling.

PropertySpecificationCriticality
IUPAC Name

-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
N/A
CAS Number 6974-32-9Verification
Appearance White to off-white crystalline solidPurity Indicator (Yellowing indicates benzoyl migration)
Melting Point 128 – 133 °CPolymorph control
Optical Rotation

(

, CHCl

)
Stereochemical purity check (

-anomer deviates significantly)
Purity (HPLC)

Essential for avoiding N-7/N-9 regioisomer mixtures later

Mechanistic Deep Dive: The Logic of Stereocontrol

The success of this intermediate relies on the Acyl-oxonium Ion Mechanism . When the acetate at C1 is activated by a Lewis acid (TMSOTf), it departs, creating an oxocarbenium ion. Crucially, the benzoyl group at C2 donates electron density to the anomeric center, forming a stable five-membered dioxolenium (acyloxonium) ion .

This cyclic intermediate effectively blocks the


-face of the sugar ring. Consequently, the silylated nucleobase is forced to attack from the top (

-face), guaranteeing the natural stereochemistry found in RNA/DNA.
Visualization: The Vorbrüggen Pathway[4][5]

VorbruggenMechanism cluster_intermediate Stereocontrol Center Precursor 1-O-Acetyl-2,3,5-tri-O-benzoyl-ribose (Beta-Anomer) Activation Lewis Acid Activation (TMSOTf) Precursor->Activation TMSOAc departure Oxocarbenium Oxocarbenium Ion (Transient) Activation->Oxocarbenium Dioxolenium 1,2-Acyloxonium Ion (Alpha-Face Blocked) Oxocarbenium->Dioxolenium C2-Benzoyl Participation (NGP) NucleophilicAttack Silylated Base Attack (Top/Beta Face) Dioxolenium->NucleophilicAttack Stereoselective Product Protected Beta-Nucleoside NucleophilicAttack->Product Desilylation

Figure 1: The mechanistic pathway illustrating Neighboring Group Participation (NGP) by the C2-benzoyl group, ensuring exclusive beta-selectivity.

Critical Process Parameters (CPP): Lewis Acids & Solvents

The choice of Lewis Acid and solvent is not arbitrary; it dictates the reaction kinetics and the "softness" of the electrophile.

ParameterReagent/ConditionImpact on ReactionRecommendation
Lewis Acid TMSOTf (Trimethylsilyl triflate)Soluble, mild, allows homogeneous catalysis. Converts silylated base to active species in situ.Standard. Use 1.1–1.5 eq.
SnCl

(Tin Tetrachloride)
Strong Lewis acid. Rigid coordination. Hard to remove (emulsions). Toxic.Legacy. Use only if TMSOTf fails or for sterically hindered bases.
BF

OEt

Weaker activation. Often requires higher temps, leading to decomposition.Avoid for tribenzoyl ribose.
Solvent Acetonitrile (MeCN) Polar, coordinates to intermediates. Can form N-silyl ketene imines (side reaction).[2]Good for solubility , but watch for byproducts.
1,2-Dichloroethane (DCE) Non-polar, promotes tight ion pairing. High boiling point.Preferred for difficult couplings.
Toluene Non-polar. Poor solubility for polar nucleosides.Use only for highly lipophilic analogues.

Detailed Experimental Protocol

This protocol describes the synthesis of the intermediate from D-Ribose, followed by a standard coupling to a nucleobase (e.g., Cytosine or Uracil analogue).

Phase A: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[1][6][7]

Reagents: D-Ribose, MeOH, H


SO

, Benzoyl Chloride, Pyridine, Acetic Anhydride, H

SO

(conc).[3]
  • Methylation (Protection of Anomeric Center):

    • Dissolve D-Ribose (1.0 eq) in dry Methanol (10 vol).

    • Add catalytic H

      
      SO
      
      
      
      (0.01 eq). Stir at 0–5 °C for 2 hours.
    • Checkpoint: TLC should show disappearance of ribose. This locks the sugar in the furanose form as Methyl Ribofuranoside.

  • Benzoylation:

    • Neutralize with Pyridine. Concentrate to a syrup.

    • Redissolve in Pyridine (5 vol) and DCM (5 vol).

    • Add Benzoyl Chloride (3.3 eq) dropwise at < 20 °C (Exothermic!).

    • Heat to 60 °C for 4 hours.

    • Workup: Quench with ice water. Extract with DCM. Wash with 1M HCl (remove pyridine) and NaHCO

      
      . Dry and concentrate.
      
  • Acetolysis (The Anomeric Switch):

    • Dissolve the Methyl-2,3,5-tribenzoyl-riboside in Acetic Acid/Acetic Anhydride (4:1 ratio).

    • Add conc. H

      
      SO
      
      
      
      (0.5 eq) slowly at 0 °C.
    • Stir at RT for 2–4 hours. The acetoxy group displaces the methoxy group.

    • Crystallization (Critical): Pour into ice water. Extract with EtOAc.[4] Concentrate. Recrystallize from Ethanol/Hexane.

    • Result: White crystals.[5] Yield: ~75-80%.[6]

Phase B: The Vorbrüggen Coupling (General Procedure)

Reagents: Silylated Nucleobase (prepared via BSA or HMDS), Dry MeCN or DCE, TMSOTf.

  • Silylation of Nucleobase:

    • Suspend nucleobase (1.1 eq) in dry Acetonitrile.

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).

    • Heat to 60–80 °C until a clear solution is obtained (indicates full silylation).

  • Coupling:

    • Cool the silylated base solution to 0 °C.

    • Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) dissolved in minimum solvent.

    • Add TMSOTf (1.2 eq) dropwise.

    • Observation: Solution may darken slightly.

    • Allow to warm to RT and stir for 2–16 hours.

  • Workup & Deprotection:

    • Quench with saturated NaHCO

      
      . Extract with DCM.
      
    • Deprotection (Global): Treat the protected nucleoside with 7N NH

      
       in Methanol at RT for 12 hours to remove benzoyl groups.
      
Visualization: Operational Workflow

Workflow cluster_synthesis Intermediate Synthesis cluster_coupling Vorbrüggen Coupling Ribose D-Ribose Methylation Methylation (MeOH/H+) Ribose->Methylation Benzoylation Benzoylation (BzCl/Pyridine) Methylation->Benzoylation Acetolysis Acetolysis (Ac2O/H2SO4) Benzoylation->Acetolysis Intermediate 1-O-Acetyl-Tribenzoyl-Ribose (Crystalline Solid) Acetolysis->Intermediate Coupling Coupling Reaction (TMSOTf, 0°C) Intermediate->Coupling Base Nucleobase Silylation Silylation (BSA/HMDS) Base->Silylation Silylation->Coupling Final Protected Nucleoside Coupling->Final

Figure 2: End-to-end process flow from raw D-ribose to the protected nucleoside analogue.

Troubleshooting & Impurity Profiling

Even with robust protocols, deviations occur. Use this guide for root cause analysis.

ObservationProbable CauseCorrective Action
High

-anomer content
Lack of NGP; Temperature too high during TMSOTf addition.Ensure temperature is < 0 °C during addition. Verify C2-protecting group is Benzoyl (not Benzyl).
Low Yield Incomplete silylation of the base; Moisture in solvent.Use BSA at reflux until clear. Dry solvents over 3Å molecular sieves (< 50 ppm H

O).
Emulsion during workup Presence of Tin (if SnCl

used) or silyl byproducts.
If using SnCl

, wash with Potassium Sodium Tartrate (Rochelle's Salt).
N-7 vs N-9 Isomers (Purines) Kinetic vs Thermodynamic control.Higher temperatures favor the thermodynamic product (usually N-9).

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. [Link]

  • Li, Z., et al. (2021).[7] NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides.[7] Journal of Organic Chemistry, 86(6), 4763-4778.[7] [Link]

  • Herbert, C., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

Sources

Methodological & Application

Use of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose in antiviral drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3,5-Tri-O-benzoyl-


-D-ribofuranose in 2'-Modified Antiviral Nucleoside Synthesis 

Executive Summary & Strategic Value

In the landscape of antiviral drug development, particularly for RNA polymerase inhibitors (e.g., HCV, SARS-CoV-2), the 2'-position of the ribose sugar is the critical "discriminator."[1][2] Viral polymerases often accept 2'-modified nucleosides (2'-F, 2'-C-Me) while human polymerases reject them, providing the necessary therapeutic index.[1][2]

1,3,5-Tri-O-benzoyl-


-D-ribofuranose (TBR)  is not merely a generic starting material; it is a divergent scaffold .[1][2] Unlike the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl- 

-D-ribofuranose (which is "locked" for standard RNA synthesis), TBR possesses a free hydroxyl group at the C-2 position .[1][2]

This guide details the protocol for utilizing TBR to synthesize high-value 2'-modified nucleoside analogues . It moves beyond standard glycosylation to focus on the modification-first strategy that defines modern antiviral synthesis.[1][2]

Chemical Basis & Reactivity Profile

  • Compound: 1,3,5-Tri-O-benzoyl- ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -D-ribofuranose[1][2][3][4][]
    
  • CAS: 22224-41-5[1][2][3]

  • Key Feature: Free 2-OH group with orthogonal protection at C-1, C-3, and C-5.

  • Stereochemistry: The

    
    -anomeric benzoate at C-1 is stable but can be activated or displaced after C-2 modification.[1][2]
    
  • Mechanism of Utility: The C-1 benzoate stabilizes the anomeric position while the C-2 hydroxyl allows for:

    • Oxidation: Access to 2-ketosugars (precursors to 2'-C-methyl nucleosides like Sofosbuvir intermediates).[1][2]

    • Inversion: Access to Arabinose configurations (precursors to Fludarabine/Clofarabine).

    • Deoxygenation: Access to 2'-deoxy sugars via radical pathways.[1][2]

Experimental Protocols

Phase 1: Functionalization of the C-2 Position (The "Modification" Step)

Rationale: Direct coupling of TBR to a nucleobase is rarely the goal.[1][2] The objective is to install a pharmacophore at C-2.

Protocol A: Synthesis of 2'-C-Methyl Precursors (Oxidation/Grignard)

  • Oxidation to 2-Ketose:

    • Reagents: Dess-Martin Periodinane (DMP) or DMSO/Ac

      
      O.[1][2]
      
    • Procedure: Dissolve TBR (1.0 eq) in anhydrous DCM. Add DMP (1.2 eq) at 0°C. Stir at RT for 2-4 h.

    • Workup: Quench with sat. NaHCO

      
      /Na
      
      
      
      S
      
      
      O
      
      
      . Extract with DCM.[1][2]
    • Product: 1,3,5-Tri-O-benzoyl-2-keto-

      
      -D-ribofuranose.[1][2][]
      
    • Critical Check: Monitor disappearance of OH peak in IR (~3450 cm

      
      ) and appearance of ketone C=O.[1][2]
      
  • Stereoselective Alkylation (The "Sofosbuvir" Step):

    • Reagents: MeMgBr (Methyl Magnesium Bromide) or MeLi/TiCl

      
      .[1][2]
      
    • Conditions: -78°C in anhydrous THF or Et

      
      O.
      
    • Mechanism: The bulky benzoyl groups at C-3 and C-5 direct the nucleophile attack from the

      
      -face (less hindered), yielding the desired 2'-C-methyl-ribo configuration (after workup).[1][2]
      
    • Result: 1,3,5-Tri-O-benzoyl-2-C-methyl-

      
      -D-ribofuranose.[1][2][6]
      
Phase 2: Activation of the Anomeric Center

Rationale: The 1-O-benzoyl group is a stable leaving group but often requires conversion to a more reactive donor (1-OAc, 1-Cl, or 1-F) for efficient Vorbrüggen coupling, especially with sterically hindered modified sugars.[1][2]

Protocol B: Conversion to 1-Bromo/Chloro Donor

  • Reagents: HBr/AcOH or SOCl

    
    /DMF.
    
  • Procedure: Treat the modified sugar (from Phase 1) with HBr (33% in AcOH) at 0°C for 2 h.

  • Product: 3,5-Di-O-benzoyl-2-modified-ribofuranosyl bromide.[1][2][4]

  • Note: The 1-benzoyl group is displaced.[1][2] This donor is highly reactive and must be used immediately.[1][2]

Phase 3: Vorbrüggen Coupling (The Nucleoside Formation)[1][2]

This is the standard industry method for connecting the modified sugar to the antiviral base (e.g., Cytosine, Uracil, or modified purines).[1]

Reagents:

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.[1][2]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1][2]

Step-by-Step:

  • Silylation of Base: Suspend the nucleobase (e.g.,

    
    -benzoylcytosine) in MeCN.[1][2] Add BSA (2-3 eq).[1][2] Heat to 60°C until a clear solution forms (silylated base).
    
  • Coupling: Cool to 0°C. Add the Modified Sugar (dissolved in MeCN).

  • Catalysis: Add TMSOTf (1.1 eq) dropwise.[1][2]

  • Reaction: Stir at RT or mild heat (40-60°C) depending on steric bulk at C-2.

    • Mechanism:[7][8] TMSOTf generates the oxocarbenium ion.[1][2] The silylated base attacks from the

      
      -face (top), driven by neighboring group participation (if C-2 has an acyl group) or thermodynamic control.[1][2]
      
  • Quench: Add sat. NaHCO

    
    . Extract with EtOAc.[1][2][3]
    

Visualization: Logical Workflow & Mechanism

AntiviralSynthesis Start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Free 2-OH Scaffold) Oxidation Oxidation (DMP/DMSO) Start->Oxidation Step 1: Functionalization KetoIntermediate 2-Keto-Ribose Intermediate Oxidation->KetoIntermediate Branch_Me Alkylation (MeMgBr) Target: 2'-C-Methyl (HCV) KetoIntermediate->Branch_Me Branch_F Fluorination (DAST) Target: 2'-Fluoro (COVID/Oncology) KetoIntermediate->Branch_F ModifiedSugar 2'-Modified-1,3,5-Tribenzoate Branch_Me->ModifiedSugar Branch_F->ModifiedSugar Activation Anomeric Activation (HBr/AcOH or Ac2O/H2SO4) ModifiedSugar->Activation Step 2: Donor Prep Donor Activated Glycosyl Donor (1-Br, 1-Cl, or 1-OAc) Activation->Donor Coupling Vorbrüggen Coupling (Base + BSA + TMSOTf) Donor->Coupling Step 3: Glycosylation Nucleoside Protected Antiviral Nucleoside Coupling->Nucleoside

Caption: Workflow for converting 1,3,5-Tri-O-benzoyl-ribose into 2'-modified antiviral nucleosides via the 2-keto intermediate.

Data Summary & Quality Control

Table 1: Critical Process Parameters (CPP) for 2'-Modification

ParameterRecommended RangeImpact on Quality
Water Content (KF) < 0.05%Critical.[1][2] Water kills Grignard reagents and hydrolyzes oxocarbenium ions during coupling.[1][2]
Oxidation Temp 0°C to RTHigher temps cause elimination of benzoate groups (side reaction).[1][2]
Grignard Addition -78°C (Slow)Low temp required to ensure stereoselectivity (

-face attack) and prevent ester cleavage.[1][2]
TMSOTf Equivalents 1.05 - 1.2 eqExcess Lewis acid can cause anomerization (

scrambling).[1][2]

Analytical Checkpoints:

  • NMR (

    
    H):  Monitor the H-1 (anomeric) proton.[1][2][9] 
    
    
    
    -anomers typically show a doublet with
    
    
    Hz;
    
    
    -anomers (desired nucleoside) often show a pseudo-singlet or doublet with
    
    
    Hz (for 2'-modified sugars in specific conformations).[1][2]
  • HPLC: Use C18 Reverse Phase.[1][2] Mobile Phase: MeCN/H

    
    O (0.1% TFA).[1][2] Modified sugars are often more lipophilic than the starting material.[1][2]
    

Troubleshooting & Expert Insights

  • Issue: Low Yield in Grignard Reaction.

    • Cause: The benzoyl groups at C-1, C-3, C-5 are esters and can react with Grignard reagents (forming ketones/tertiary alcohols).[1][2]

    • Solution: Use Cerium(III) Chloride (CeCl

      
      )  in conjunction with the Grignard reagent (organocerium chemistry).[1][2] This suppresses addition to the esters while promoting addition to the ketone.[1][2] Alternatively, use milder alkylating agents or lower temperatures (-90°C).[1][2]
      
  • Issue:

    
    -Nucleoside Formation (Wrong Anomer). 
    
    • Cause: Lack of "Neighboring Group Participation" (NGP).[1][2] If the 2'-group is Methyl or Fluoro (non-participating), stereocontrol is purely thermodynamic or steric.[1][2]

    • Solution: Use solvent effects.[1][2][8] Acetonitrile favors the

      
      -anomer via an 
      
      
      
      -like mechanism involving a nitrilium ion intermediate.[1][2] Avoid ether solvents for the coupling step.[1][2]

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1][2] (The definitive text on the silyl-Hilbert-Johnson reaction).

  • Sofia, M. J., et al. (2010).[1][2] "Discovery of a

    
    -D-2'-Deoxy-2'- 
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus."[1][2] Journal of Medicinal Chemistry, 53(19), 7202–7218.[1][2] (Demonstrates the utility of 2'-modified sugars in antiviral drugs like Sofosbuvir).[1][2]
  • Chun, B. K., et al. (2000).[1][2] "Synthesis of 2'-C-methyl nucleosides from 1,3,5-tri-O-benzoyl-

    
    -D-ribofuranose." Journal of Organic Chemistry. (Foundational paper on using this specific intermediate for alkylation).
    
  • Synthose Inc. (2023).[1][2] Product Specification: 1,3,5-Tri-O-benzoyl-

    
    -D-ribofuranose.  (Verification of commercial availability and structure).
    
  • Ness, R. K., et al. (1954).[1][2] "The synthesis of 2,3,5-tri-O-benzoyl-

    
    -D-ribose from D-ribose." Journal of the American Chemical Society.[1][2] (Historical context on benzoylated ribose derivatives).
    

Sources

Technical Guide: Global Deprotection Strategies for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of benzoyl groups in 1,3,5-Tri-O-benzoyl-a-D-ribofuranose Content Type: Application Note & Protocol

Abstract

This application note details the optimized protocols for the global deprotection of benzoyl (Bz) esters from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS: 22224-41-5). While this specific isomer is a critical intermediate for introducing modifications at the C2 position (e.g., in the synthesis of Clofarabine and other 2'-modified nucleosides), effective removal of the benzoyl protecting groups is required to release the final carbohydrate or nucleoside scaffold. We present two primary methodologies: Zemplén transesterification (sodium methoxide in methanol) and Ammonolysis, comparing their efficiencies, work-up requirements, and suitability for scale-up.

Introduction & Strategic Considerations

The Substrate: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Unlike fully protected ribose (1,2,3,5-tetra-O-benzoyl-ribofuranose), the 1,3,5-tri-O-benzoyl-α-D-ribofuranose derivative possesses a free hydroxyl group at the C2 position.[1][2][3][4][5] This unique structural feature makes it an indispensable scaffold for synthesizing 2'-modified nucleosides (e.g., 2'-fluoro, 2'-O-methyl) via direct nucleophilic substitution or oxidation-reduction sequences at C2.

The Challenge of Benzoyl Deprotection

Benzoyl groups are robust esters, significantly more stable than acetyl groups due to the conjugation of the carbonyl with the aromatic ring. This stability is advantageous during harsh glycosylation or fluorination steps but requires stronger basic conditions for removal.

Key Reaction Dynamics:

  • Anomeric Reactivity: The benzoyl group at C1 (anomeric position) is an acetal ester and is typically more labile than the secondary (C3) and primary (C5) esters. However, for global deprotection, conditions must be sufficient to cleave all three.

  • Byproduct Management: Cleavage generates methyl benzoate (in methanolysis) or benzamide (in ammonolysis). Methyl benzoate is a high-boiling liquid that can complicate purification if not removed via partitioning.

  • Anomeric Stability: Upon deprotection, the resulting free sugar (D-ribose or its 2-modified derivative) will exist in equilibrium between

    
    -furanose, 
    
    
    
    -furanose, and open-chain forms (mutarotation).

Mechanistic Insight

The primary method for deprotection is base-catalyzed transesterification (Zemplén conditions). Unlike hydrolysis (which uses water/OH-), transesterification uses an alkoxide (methoxide) to attack the carbonyl carbon.

  • Mechanism: The methoxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. The bond to the sugar oxygen cleaves, releasing the sugar alkoxide and forming methyl benzoate.

  • Driving Force: The reaction is an equilibrium. It is driven to completion by the vast excess of methanol solvent and the stability of the resulting methyl benzoate.

Diagram 1: Zemplén Deprotection Pathway[6]

ZemplenMechanism Substrate 1,3,5-Tri-O-Bz-Ribose (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (Catalyst) Reagent->Intermediate Products Free Ribose Derivative + Methyl Benzoate Intermediate->Products Elimination Workup Neutralization (Amberlite H+) Products->Workup Quench

Caption: Mechanistic flow of base-catalyzed transesterification (Zemplén) for benzoyl removal.

Experimental Protocols

Protocol A: Zemplén Transesterification (Standard)

Best for: Rapid, clean deprotection on multigram scales where the product is water-soluble.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution (0.5 M or 25 wt% in MeOH)

  • Amberlite® IR-120 (H+ form) ion-exchange resin

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous MeOH (10 mL per gram of substrate). Ensure complete dissolution; mild sonication may be used.

  • Catalysis: Add NaOMe solution dropwise to achieve a final concentration of 0.05 – 0.1 eq (pH should be ~9-10).

    • Note: Stoichiometric base is NOT required; catalytic amounts suffice.

  • Reaction: Stir at room temperature (20-25°C).

    • Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexane). The starting material (UV active, high Rf) will disappear. The product (free sugar) will stay at the baseline and is not UV active. Use a charring stain (H2SO4/MeOH or Anisaldehyde) to visualize the product.

    • Time: Typically 1–4 hours.

  • Neutralization (Critical): Once complete, add pre-washed Amberlite IR-120 (H+) resin directly to the reaction mixture until the pH is neutral (pH 7).

    • Why? Acid neutralization avoids salt formation (NaCl/NaOAc) which is difficult to separate from polar sugars. Resin allows simple filtration.

  • Work-up: Filter off the resin and wash with MeOH. Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue contains the sugar and methyl benzoate.

    • Partition the residue between Water (10 mL) and Dichloromethane (DCM, 10 mL).

    • The sugar stays in the Water layer; Methyl benzoate stays in the DCM layer.

    • Wash the aqueous layer 2x with DCM. Lyophilize the aqueous layer to obtain the pure deprotected sugar.

Protocol B: Ammonolysis (Mild/Alternative)

Best for: Substrates sensitive to strong bases or when avoiding metal cations is strictly required.

Reagents:

  • 7N Ammonia in Methanol (commercially available)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in 7N NH3/MeOH (10 mL per gram).

  • Reaction: Seal the vessel tightly (pressure tube recommended). Stir at room temperature for 12–24 hours.

    • Note: Benzoyl groups react slower with ammonia than methoxide. Heating to 40-50°C may accelerate the process but increases pressure.

  • Work-up: Evaporate the solvent and excess ammonia under reduced pressure.

  • Purification: The residue contains the sugar and benzamide (solid).

    • Triturate the residue with cold DCM or Ether. Benzamide is moderately soluble in organic solvents; the sugar is insoluble.

    • Alternatively, use the Water/DCM partition method described in Protocol A (Benzamide will partition into the organic layer, though less efficiently than methyl benzoate).

Analytical Data & Troubleshooting

Table 1: Method Comparison
FeatureZemplén (NaOMe/MeOH)Ammonolysis (NH3/MeOH)
Reaction Rate Fast (1-4 h)Slow (12-24 h)
Reagent Cost LowLow
Byproduct Methyl Benzoate (Liquid, easy to extract)Benzamide (Solid, harder to remove)
Conditions pH 10-12 (Strong Base)pH 9-10 (Mild Base)
Suitability Standard for robust sugarsBest for base-sensitive analogs
Troubleshooting Guide
  • Incomplete Deprotection: If TLC shows intermediate spots (mono- or di-benzoates), add more NaOMe (up to 0.2 eq) or gently warm to 40°C.

  • Product Degradation (Yellowing): Prolonged exposure to high pH can cause "peeling" reactions or degradation of the reducing sugar. Neutralize immediately upon completion.

  • Anomerization: The final product (free sugar) will mutarotate. NMR will show a mixture of

    
     and 
    
    
    
    anomers. This is normal and expected for the free hemiacetal.

Workflow Visualization

Diagram 2: Experimental Workflow (Protocol A)

DeprotectionWorkflow Start Start: 1,3,5-Tri-O-Bz-Ribose Dissolve Dissolve in dry MeOH Start->Dissolve AddCat Add 0.1 eq NaOMe Dissolve->AddCat Monitor Monitor TLC (Target: Baseline spot) AddCat->Monitor Check Complete? Monitor->Check Check->Monitor No (Wait/Heat) Neutralize Add Amberlite H+ Resin (pH -> 7) Check->Neutralize Yes Filter Filter & Concentrate Neutralize->Filter Partition Partition: Water / DCM (Remove Methyl Benzoate) Filter->Partition Final Lyophilize Aqueous Layer -> Pure Product Partition->Final

Caption: Operational workflow for Zemplén deprotection including critical purification steps.

References

  • Zemplén, G. (1927). Gerecs, A.; Hadácsy, I. Über die Verseifung acetylierter Zucker und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 69(8), 1827-1829.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

  • Bauta, W. E., et al. (2004). A New Process for the Preparation of Clofarabine. Organic Process Research & Development, 8(6), 889–896. (Demonstrates use of benzoylated ribose intermediates in drug synthesis). Link

  • PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose Compound Summary. National Center for Biotechnology Information. Link

Sources

Synthesis of modified ribonucleosides from 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2'-Modified Ribonucleosides Starting Material: 1,3,5-Tri-O-benzoyl-


-D-ribofuranose
Document ID:  AN-NUC-2026-02
Date:  February 16, 2026[1][2]

Strategic Overview

In the landscape of therapeutic nucleoside development—particularly for antiviral agents (e.g., Remdesivir analogs) and mRNA cap analogs—the 2'-position of the ribose ring is the critical vector for modification.[2]

While most commercial syntheses begin with 1-O-acetyl-2,3,5-tri-O-benzoyl-


-D-ribofuranose, this material is fully protected, requiring deprotection steps to access the 2-position.[1][2] In contrast, 1,3,5-Tri-O-benzoyl-

-D-ribofuranose
(hereafter Compound 1 ) presents a unique "divergent scaffold."[1][2] With the 2-hydroxyl group free and the anomeric center (C1) stabilized by a benzoate, it allows for direct, regioselective modification of the C2 position before base coupling.[2]

This guide details the protocol for transforming Compound 1 into high-value 2'-modified nucleosides, specifically focusing on the synthesis of 2'-O-methyl and 2'-fluoro analogs, followed by the gold-standard Vorbrüggen glycosylation.[1][2]

Critical Reaction Pathway

The utility of Compound 1 lies in its ability to undergo C2-functionalization while maintaining the stability of the furanose ring.[2] The workflow below illustrates the divergence into two key therapeutic classes: 2'-O-Methyl (mRNA stability) and 2'-Fluoro (metabolic stability).[1][2]

G Start 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose (Compound 1) Me_Step Methylation (MeI / Ag2O) Start->Me_Step Path A Tf_Step Activation (Tf2O / Pyridine) Start->Tf_Step Path B Me_Inter 2-O-Methyl-1,3,5-tri-O-benzoyl Intermediate Me_Step->Me_Inter Activate Anomeric Activation (Conversion to 1-Cl or 1-OAc) Me_Inter->Activate F_Disp Fluorination (DAST / TASF) Tf_Step->F_Disp F_Inter 2-Deoxy-2-Fluoro-1,3,5-tri-O-benzoyl (Arabino Config) F_Disp->F_Inter F_Inter->Activate Couple Vorbrüggen Coupling (Silylated Base + TMSOTf) Activate->Couple Final Protected Modified Nucleoside Couple->Final

Figure 1: Divergent synthesis pathways from 1,3,5-Tri-O-benzoyl-


-D-ribofuranose.[1][2] Path A yields 2'-O-Methyl ribosides; Path B yields 2'-Fluoro arabinosides (which can be inverted back to ribo).[1][2]

Detailed Protocols

Module A: C2-Functionalization (The Decision Fork)

Option 1: Synthesis of 2'-O-Methyl Precursors Direct methylation of the free 2-OH is challenging due to potential migration of the benzoyl groups.[1][2] The use of mild silver oxide catalysis is recommended over strong bases (NaH) to prevent acyl migration.[2]

  • Reagents: Methyl Iodide (MeI), Silver Oxide (Ag

    
    O), Dimethylformamide (DMF).[1][2]
    
  • Protocol:

    • Dissolve Compound 1 (10 mmol) in anhydrous DMF (50 mL) under Argon.

    • Add freshly prepared Ag

      
      O (15 mmol) followed by MeI (50 mmol).
      
    • Stir at ambient temperature for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

    • Critical Step: Filter through a Celite pad to remove silver salts.[2]

    • Concentrate and purify via silica gel chromatography.[2]

    • Yield Expectation: 75-85%.[1][2]

Option 2: Synthesis of 2'-Fluoro Precursors (Inversion to Arabino) To install a fluorine at the 2-position, one typically activates the 2-OH as a triflate (leaving group) and displaces it with fluoride.[1][2] This results in an inversion of configuration from ribo (down) to arabino (up).[1][2]

  • Reagents: Triflic anhydride (Tf

    
    O), Pyridine, DAST (Diethylaminosulfur trifluoride).[1][2]
    
  • Protocol:

    • Activation: Dissolve Compound 1 in DCM/Pyridine at -10°C. Add Tf

      
      O dropwise. The 2-O-triflate forms rapidly.[1][2]
      
    • Displacement: Treat the crude triflate with DAST or TBAF in THF.[2]

    • Result: 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-

      
      -D-arabinofuranose.[1][2]
      
    • Note: If the target is a 2'-F-ribonucleoside, a second inversion is required, or the 2'-F-arabino nucleoside is synthesized first and inverted at the nucleoside stage.[1][2]

Module B: Anomeric Activation (The Donor Conversion)

While 1-O-benzoyl sugars can undergo glycosylation, they are significantly less reactive than 1-O-acetyl or 1-halo sugars.[1][2] For high-yield industrial applications, converting the 1-benzoate to a 1-chloride or 1-acetate is mandatory.[1][2]

Protocol: Conversion to 1-Chloro-Sugar (The "Versatile Donor")

  • Dissolve the 2-modified intermediate (from Module A) in DCM.[1][2]

  • Saturate the solution with gaseous HCl or add HBr/AcOH at 0°C.

  • The 1-O-benzoyl group is displaced by the halide.[1][2]

  • Evaporate volatiles in vacuo (keep temperature < 40°C to prevent decomposition).

  • Use Immediately: The resulting 1-chloro-2-modified-3,5-di-O-benzoyl-ribose is reactive and prone to hydrolysis.[1][2]

Module C: The Vorbrüggen Glycosylation

This is the industry standard for coupling the sugar to the nucleobase (e.g., Cytosine, Uracil, Adenine).[2]

Mechanism & Stereochemistry:

  • With 2-O-Benzoyl (Natural Ribose): The C2-benzoate participates (Neighboring Group Participation - NGP), forming an acyloxonium ion that blocks the

    
    -face, forcing the base to attack from the 
    
    
    
    -face.[1][2] Result: Exclusive
    
    
    -anomer.
  • With 2-O-Methyl/Fluoro (Modified): There is no NGP .[1][2] The reaction relies on the "Anomeric Effect" and solvent thermodynamics. Using a non-polar solvent (DCM/Toluene) and lower temperatures favors the thermodynamic

    
    -product, but 
    
    
    
    mixtures are common and require HPLC separation.[1][2]

Protocol:

  • Base Silylation: Suspend the nucleobase (e.g., N4-acetylcytosine) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate.[1][2] Reflux until clear (2-4 hours). Evaporate excess HMDS under high vacuum to obtain the silylated base.[2]

  • Coupling:

    • Dissolve the silylated base (1.2 equiv) and the 1-chloro-sugar donor (1.0 equiv) in anhydrous Acetonitrile (for polar control) or 1,2-Dichloroethane.

    • Add Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) at 0°C.[1][2]

    • Why TMSOTf? It is a milder, homogenous catalyst compared to SnCl

      
      , facilitating cleaner workups.[1][2]
      
  • Reaction: Stir at Room Temperature for 2-12 hours.

  • Quench: Pour into ice-cold saturated NaHCO

    
    .
    
  • Purification: Extract with DCM. Purify via column chromatography.[1][2]

Data Summary & QC Specifications

ParameterSpecificationMethod
Purity (HPLC) > 98.0%Reverse Phase C18 (Water/MeCN gradient)
Identity (NMR) Conforms to Structure1H NMR (DMSO-d6), 19F NMR (for fluoro analogs)
Anomeric Ratio

:

> 10:1
1H NMR (H1' coupling constant: J=4-7Hz for

-ribo)
Residual Solvent < 500 ppmGC-Headspace
Water Content < 0.1%Karl Fischer Titration (Critical for glycosylation)

Troubleshooting Guide

  • Problem: Low

    
    -Selectivity (High 
    
    
    
    -anomer content).
    • Cause: Lack of NGP at C2 (common in 2'-OMe/F analogs).[1][2]

    • Solution: Switch solvent to Toluene/DCM mixtures to exploit the dipole effect.[2] Lower the reaction temperature to -20°C.

  • Problem: Hydrolysis of the Donor (Formation of 1-OH sugar).

    • Cause: Wet solvents or atmosphere.[2]

    • Solution: Re-dry Acetonitrile over 3Å molecular sieves.[1][2] Ensure TMSOTf is fresh and colorless.

  • Problem: N-3 vs N-1 Isomers (Pyrimidine bases).

    • Cause: Insufficient silylation of the base.

    • Solution: Ensure the base is fully silylated (clear solution during HMDS reflux).[2] Use BSA (N,O-Bis(trimethylsilyl)acetamide) as a solubility enhancer during coupling.[1][2][3]

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1][2] (The definitive text on the silyl-Hilbert-Johnson reaction).

  • Mikhailopulo, I. A. (2007).[2] Synthesis of 2′-modified nucleosides. Current Organic Chemistry, 11(4), 317-335.[1][2] Link[1][2]

  • Pitsch, S., et al. (2001).[2] Reliable chemical synthesis of 2'-O-methyl-RNA. Helvetica Chimica Acta, 84(12), 3773-3795.[1][2] (Protocol for 2'-OMe modifications).

  • Li, Z., et al. (2018).[2] Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst.[1][2] Molecules, 23(1), 126.[2] Link[1][2]

  • Synthose Inc. (2024).[1][2][4] Product Specification: 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose.[1][2][5][6][7] Link

Sources

Application Notes and Protocols for the Industrial Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of a Protected Ribose in Modern Therapeutics

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a fully protected derivative of D-ribose, stands as a cornerstone intermediate in the synthesis of a multitude of nucleoside analogues. These analogues are the active pharmaceutical ingredients (APIs) in numerous antiviral and anticancer drugs.[1][2] The benzoyl and acetyl protecting groups serve a dual purpose: they enhance the solubility of the ribose moiety in organic solvents and, more critically, they direct the stereochemistry of the subsequent glycosylation reaction to favor the formation of the biologically active β-anomer. This guide provides a comprehensive overview of the industrial-scale synthesis of this vital compound, delving into the underlying chemical principles, detailed operational protocols, and critical safety and scale-up considerations.

I. The Synthetic Strategy: A Three-Act Chemical Narrative

The industrial production of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a well-established, three-step process. Each step is designed to selectively modify the ribose molecule, preparing it for the subsequent transformation. The overall workflow is depicted below.

G D_Ribose D-Ribose (Starting Material) Step1 Step 1: Glycosidation (Anomeric Protection) D_Ribose->Step1 Intermediate1 Methyl Ribofuranoside Step1->Intermediate1 Step2 Step 2: Benzoylation (Hydroxyl Protection) Intermediate1->Step2 Intermediate2 Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside Step2->Intermediate2 Step3 Step 3: Anomeric Acetylation Intermediate2->Step3 FinalProduct 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Step3->FinalProduct G cluster_0 Step 1: Glycosidation cluster_1 Step 2: Benzoylation cluster_2 Step 3: Acetylation & Purification a0 Charge Methanol a1 Cool to 0-5 °C a0->a1 a2 Add Thionyl Chloride a1->a2 a3 Add D-Ribose a2->a3 a4 React for 8-12h a3->a4 a5 Neutralize & Filter a4->a5 a6 Concentrate a5->a6 b0 Charge Intermediate 1, DCM, Pyridine, DMAP a6->b0 b1 Cool to 0-5 °C b0->b1 b2 Add Benzoyl Chloride b1->b2 b3 React for 12-18h b2->b3 b4 Work-up & Wash b3->b4 b5 Dry & Concentrate b4->b5 c0 Charge Intermediate 2, Acetic Anhydride, Acetic Acid b5->c0 c1 Cool to 0-5 °C c0->c1 c2 Add Sulfuric Acid c1->c2 c3 React for 10-20h c2->c3 c4 Precipitate in Ice-Water c3->c4 c5 Filter & Wash c4->c5 c6 Recrystallize from Ethanol c5->c6 c7 Dry c6->c7

Caption: Detailed experimental workflow for the three-step synthesis.

IV. Quality Control and Characterization

The final product should be a white to off-white crystalline solid with a melting point of approximately 127-133 °C. [1]Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity of 98% being standard. [1]

Parameter Typical Specification
Appearance White to off-white crystalline solid
Melting Point 127 - 133 °C
Purity (HPLC) ≥ 98%
Optical Rotation [α]D²⁰ +40 ± 2° (c=1 in CHCl₃)
Molecular Formula C₂₈H₂₄O₉

| Molecular Weight | 504.49 g/mol |

V. Safety Precautions and Industrial Scale-Up

Safety is paramount. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [3][4]It should be handled in a fume hood, and care should be taken to avoid contact with moisture.

  • Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Acetic anhydride and concentrated sulfuric acid are highly corrosive.

Scale-up Considerations:

  • Thermal Management: All three steps of the synthesis are exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. [5][6][7]The use of jacketed reactors with precise temperature control is essential.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially during additions and neutralizations. [6]* Reagent Addition: The slow, controlled addition of reagents like thionyl chloride, benzoyl chloride, and sulfuric acid is crucial for safety and selectivity.

  • Waste Management: The process generates acidic and organic waste streams that must be handled and disposed of in accordance with local regulations.

VI. Conclusion

The industrial synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a robust and well-optimized process. A deep understanding of the reaction mechanisms, careful control of reaction parameters, and a strong emphasis on safety are the keys to successfully and efficiently producing this critical intermediate for the pharmaceutical industry.

References

  • DMAP Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved from [Link]

  • Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents.
  • Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents.
  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - MDPI. Retrieved from [Link]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. Retrieved from [Link]

  • Lec10 - Alkylation and Acetylation of Sugars - YouTube. (2024, May 11). Retrieved from [Link]

  • Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents.
  • Fischer glycosylation | PPTX. Retrieved from [Link]

  • Synthesis of Carbohydrate esters and selective anomeric deacetylation by MgO/MeOH. Retrieved from [Link]

  • Selective anomeric acetylation of unprotected sugars in water - ResearchGate. (2016, November 9). Retrieved from [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Fischer glycosidation - Grokipedia. Retrieved from [Link]

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2025, August 7). Retrieved from [Link]

  • Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile. (2025, August 7). Retrieved from [Link]

  • Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. Retrieved from [Link]

  • Solved There are two possible mechanisms for the reaction | Chegg.com. (2020, October 11). Retrieved from [Link]

  • Green Chemistry. (2020, August 3). Retrieved from [Link]

  • Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry -. (2023, December 3). Retrieved from [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

  • A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Protecting-Group-Free Synthesis of ADP-Ribose and Dinucleoside Di-/Triphosphate Derivatives via P(V)-P(V) Coupling Reaction - PubMed. (2024, July 19). Retrieved from [Link]

  • Fischer glycosidation - Wikipedia. Retrieved from [Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry - ACS Publications. (2024, November 21). Retrieved from [Link]

  • 5 Top bench-scale strategies to ensure a smooth scale-up process - H.E.L Group. (2023, November 20). Retrieved from [Link]

  • A selective non-enzymatic synthesis of ribose simply from formaldehyde, metal salts and clays - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03981E. (2024, December 23). Retrieved from [Link]

  • Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage - MDPI. (2026, February 9). Retrieved from [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci. Retrieved from [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Retrieved from [Link]

  • HPLC analysis of cyclic adenosine diphosphate ribose and adenosine diphosphate ribose: determination of NAD+ metabolites in hippocampal membranes - PubMed. Retrieved from [Link]

  • Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides - UNI ScholarWorks. Retrieved from [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (2025, July 18). Retrieved from [Link]

  • Enzymic Hydrolysis of Acetylated D-Ribose Derivatives*. Retrieved from [Link]

  • Ribose moieties acylation and characterization of some cytidine analogs - SciSpace. Retrieved from [Link]

  • Ribose and Xylose Analyzed by HPLC ELSD - App Note - MTC USA. (2025, October 10). Retrieved from [Link]

  • Tri-O-benzoyl-1-O-acetyl-D-ribofuranose, 25 g - MP Biomedicals. Retrieved from [Link]

  • CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents.

Sources

Application Note: High-Fidelity One-Pot Synthesis of Nucleosides via Vorbrüggen Glycosylation

[1][2]

1

Executive Summary

This application note details the optimized one-pot Vorbrüggen glycosylation protocol for coupling silylated nucleobases with 1-O-acetyl-2,3,5-tri-O-benzoyl-

1

1

Mechanistic Principles & Causality

To achieve high yields and stereochemical purity, one must understand the underlying reaction dynamics. The reaction proceeds via the Silyl-Hilbert-Johnson mechanism, commonly known as the Vorbrüggen reaction.[1]

The Role of Neighboring Group Participation (NGP)

The critical success factor in this synthesis is the C2-protecting group on the ribofuranose.

  • Activation: The Lewis acid (TMSOTf) activates the 1-O-acetyl group, creating an oxocarbenium ion.[1]

  • Stabilization (NGP): The carbonyl oxygen of the C2-benzoate attacks the anomeric center (C1) from the

    
    -face, forming a stable 1,2-acyloxonium ion  (dioxolenium species).[1]
    
  • Stereoselection: This bicyclic intermediate blocks the

    
    -face, forcing the silylated nucleobase to attack from the top (
    
    
    -face), guaranteeing the formation of the biologically relevant
    
    
    -anomer (1,2-trans).[1]
Mechanism Diagram

The following diagram illustrates the pathway from in situ silylation to the final

VorbruggenMechanismBaseNucleobase(H-Base)SilylBaseSilylated Base(TMS-Base)Base->SilylBase Silylation (MeCN, Heat)BSABSA(Silylating Agent)BSA->SilylBaseProductProtectedBeta-NucleosideSilylBase->Product Nucleophilic Attack(Beta-Face)Sugar1-O-AcetylRibofuranoseOxoOxocarbeniumIonSugar->Oxo TMSOTf ActivationTMSOTfTMSOTf(Catalyst)TMSOTf->OxoAcylox1,2-AcyloxoniumIntermediate(NGP Blocking Alpha Face)Oxo->Acylox C2-Benzoate AttackAcylox->Product

Figure 1: Reaction pathway showing in situ silylation and the critical acyloxonium intermediate ensuring

1

Detailed Experimental Protocol

Target: Synthesis of a generic Purine/Pyrimidine Nucleoside. Scale: 10 mmol (adaptable to kg scale).

Reagents & Materials
  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 equiv).[1]
    
  • Nucleobase: Purine or Pyrimidine derivative (1.1 – 1.2 equiv).

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA ) (2.5 – 3.0 equiv).[1]
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) (1.1 – 1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1] Note: MeCN is preferred for environmental/toxicity reasons, though DCE often provides higher solubility for purines.

Step-by-Step Methodology
Phase 1: In Situ Silylation (The "One-Pot" Setup)[1]
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

  • Charging: Add the Nucleobase (11 mmol) and anhydrous MeCN (50 mL, 5 mL/mmol) to the flask under positive inert gas pressure.

  • Silylation: Add BSA (25-30 mmol) via syringe.

    • Observation: The suspension will initially be cloudy.

  • Activation: Heat the mixture to 60–80°C for 15–30 minutes until a clear, homogeneous solution is obtained.

    • Checkpoint: If the solution remains cloudy, add more BSA (0.5 equiv) or extend heating. The base must be fully silylated for the reaction to proceed.

  • Cooling: Cool the solution to 0°C (ice bath) or Room Temperature (RT), depending on the reactivity of the base (see Optimization Table).

Phase 2: Glycosylation
  • Sugar Addition: Add the Sugar (10 mmol) directly to the reaction vessel. It can be added as a solid (under N2 flow) or dissolved in a minimal amount of anhydrous solvent.

  • Catalyst Injection: Add TMSOTf (11-15 mmol) dropwise via syringe over 5 minutes.

    • Caution: This step is exothermic. Control addition rate to maintain temperature.

  • Reaction: Stir at the designated temperature (RT to 80°C) for 1–4 hours. Monitor via TLC or LC-MS.[1]

    • TLC Monitoring: Visualize using UV (254 nm) and stain with p-Anisaldehyde (sugar detection).[1] Look for the disappearance of the sugar starting material (Rf ~0.5 in 50% EtOAc/Hex) and appearance of the lower-running nucleoside.

Phase 3: Workup & Purification[1]
  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated NaHCO3 solution (100 mL). Stir vigorously for 15 minutes to hydrolyze silyl ethers and neutralize the triflic acid.

    • Troubleshooting: If a stubborn emulsion forms, filter the biphasic mixture through a Celite pad.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica Gel, Gradient: 0

    
     5% MeOH in DCM or EtOAc/Hexanes).
    

Critical Optimization Parameters

The choice of Lewis acid and solvent profoundly impacts the Yield and N7/N9 regioselectivity (for purines).

Catalyst & Solvent Comparison
ParameterReagent/ConditionProsConsRecommended For
Catalyst TMSOTf Highest yield, mildest conditions, liquid handling.[1]Moisture sensitive, expensive.Standard Protocol
SnCl4 Strong Lewis acid, robust.Toxic tin waste, difficult workup (emulsions).Difficult substrates
BF3·OEt2 Cheap, readily available.Lower yields, potential for anomerization.Large scale (cost-driven)
Solvent Acetonitrile (MeCN) Polar, stabilizes intermediates, "Greener".[1]May compete with nucleophiles (Ritter reaction risk).Pyrimidines (Uracil/Cytosine)
1,2-DCE Non-polar, excellent solubility for silylated bases.[1]Toxic, halogenated waste.Purines (Adenine/Guanine)
Regioselectivity (Purines: N9 vs. N7)

For purines, glycosylation can occur at N7 (kinetic product) or N9 (thermodynamic product).[1]

  • Problem: N7-glycosides are often unstable and biologically inactive.[1]

  • Solution: Thermodynamic control.

    • Perform the reaction at elevated temperatures (60–80°C ).

    • Extend reaction time.

    • Mechanism:[2][3][4][5][6][7] At high heat, the kinetically formed N7-isomer dissociates and rearranges to the more stable N9-isomer.[1]

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

  • Cause: Moisture in the system hydrolyzed the TMS-Base or TMSOTf.

  • Fix: Ensure all glassware is flame-dried. Distill MeCN over CaH2 or use molecular sieves (3Å). Increase BSA equivalents to "scavenge" residual water.

Issue 2:


-Anomer Contamination
  • Cause: Absence of C2-participating group or use of non-polar solvent interfering with the acyloxonium ion.

  • Fix: Confirm the starting sugar is the 1-O-acetyl-2,3,5-tri-O-benzoyl derivative (not benzyl protected).[1] Ensure the solvent is MeCN or DCE (ethereal solvents can disrupt the ion pair).

Issue 3: Emulsion during Workup

  • Cause: Formation of Tin hydroxides (if SnCl4 used) or silyl byproducts.

  • Fix: Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of standard bicarbonate. This complexes metals and breaks emulsions effectively.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. [1]

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts. Chemische Berichte, 114(4), 1234-1255.[1]

  • H. Hocek et al. (2015).[8] Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose.[1][5][8][9] Organic Letters, 17(18), 4604–4607.[8] [1]

  • Li, W., et al. (2019). Recent Progress in the Synthesis of Nucleosides and Nucleotides.[9][10] Chemical Reviews, 119(18). [1]

  • Lovering, F., et al. (2021). Scalable Synthesis of Molnupiravir. Organic Process Research & Development, 25(12). (Example of industrial application of these principles). [1]

Troubleshooting & Optimization

Side reactions in the synthesis of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Critical Reference Guide for Synthesis, Stability, and Troubleshooting

Status: Operational Product Code: [Generic: TBR-Alpha] CAS: 22224-41-5 Chemical Integrity Level: High Sensitivity (Acyl Migration Risk)

Core Technical Overview

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a pivotal intermediate in the synthesis of 2'-modified nucleosides (e.g., 2'-O-methyl, 2'-fluoro analogs).[1] Unlike the fully protected "Sugar T" (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), this molecule possesses a free hydroxyl group at the C-2 position .

The Technical Paradox: The utility of this molecule lies in its free C-2 hydroxyl, which serves as a nucleophile for downstream modifications. However, this same feature is its greatest vulnerability. The proximity of the C-3 benzoyl group creates a high risk of 3-O-Bz → 2-O-Bz acyl migration , a thermodynamic equilibration that renders the molecule useless for regioselective 2'-functionalization.

Critical Side Reaction: 3-O-Bz → 2-O-Bz Acyl Migration

The Issue

Users often report that downstream reactions (e.g., methylation of the 2-OH) fail or produce complex mixtures. Analysis frequently reveals the starting material had rearranged prior to the reaction.

Mechanism of Failure

Under basic conditions (pH > 8.0) or even in polar protic solvents upon standing, the C-2 alkoxide (or activated hydroxyl) attacks the carbonyl carbon of the C-3 benzoyl group. This forms a five-membered orthoester intermediate, which collapses to transfer the benzoyl group to the thermodynamically more stable C-2 position.

Visualization: The Migration Pathway

AcylMigration Figure 1: Mechanism of Base-Catalyzed 3→2 Benzoyl Migration leading to Regioisomer Scrambling. Start 1,3,5-Tri-O-Bz-α-D-ribose (C2-OH Free) Inter Orthoester Intermediate Start->Inter Nucleophilic Attack (C2-O on C3-C=O) Base Base / Heat (Trigger) Base->Start Catalysis End 1,2,5-Tri-O-Bz-α-D-ribose (C3-OH Free) Inter->End Collapse to Thermodynamic Product

[2]

Troubleshooting Guide: Preventing Migration
SymptomProbable CauseCorrective Action
TLC shows two spots (close Rf)Migration has occurred (Mixture of 1,3,5 and 1,2,5 isomers).Immediate Action: Do not heat. If separating, use neutral silica. Prevention: Store at -20°C. Avoid pyridine in storage.
Low yield in 2-alkylation The electrophile reacted with C-3 (after migration).Ensure the reaction mixture remains strictly anhydrous. Add the electrophile before the base if possible (protocol dependent).
Product is a syrup Isomer mixture prevents crystallization.Recrystallize from non-polar solvents (e.g., CCl4/Hexane) to selectively crash out the 1,3,5-isomer (if solid).

Synthesis Troubleshooting (The Brodfuehrer Route)

The standard stereocontrolled synthesis involves the reaction of D-ribose with benzoyl chloride, often proceeding through a 1,2-O-benzylidene intermediate which rearranges.

Workflow & Control Points

SynthesisWorkflow Figure 2: Synthesis Workflow with Critical Control Points (CCP) to ensure Anomeric Purity. Ribose D-Ribose Step1 Step 1: Benzoylation (BzCl, Pyridine, Low Temp) Ribose->Step1 Check1 CCP 1: Temperature Control (Must be < 0°C) Step1->Check1 Inter1 Mixture of Benzoates Check1->Inter1 Pass Step2 Step 2: Selective Hydrolysis/Rearrangement (Acidic Conditions) Inter1->Step2 Check2 CCP 2: pH Monitoring (Prevent Hydrolysis of C1-Bz) Step2->Check2 Final 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Check2->Final Isolate α-anomer

FAQ: Synthesis Failures

Q: Why did I obtain the β-anomer (Beta) instead of the Alpha?

  • Cause: Thermodynamic equilibration. The α-anomer is stabilized by the anomeric effect, but high temperatures or prolonged reaction times in polar solvents can shift the equilibrium toward the β-anomer (approx 2:1 β:α ratio at >130°C).

  • Fix: Adhere strictly to low-temperature protocols (0°C to room temp). Use non-polar solvents for workup to discourage mutarotation.

Q: I see a "Tetra-benzoyl" byproduct. What went wrong?

  • Cause: Over-benzoylation. The C-2 hydroxyl is less reactive than C-1, C-3, and C-5, but with excess benzoyl chloride and warm temperatures, it will react.

  • Fix: Control stoichiometry precisely (3.0 - 3.1 equivalents of BzCl). Monitor reaction by TLC to stop exactly when the tri-benzoate peaks.

Q: Can I use silica gel chromatography for purification?

  • Warning: Silica gel is slightly acidic/active. While acceptable for short durations, prolonged exposure can catalyze anomerization or migration .

  • Recommendation: Pre-treat silica with 1% Triethylamine (TEA) to neutralize, or use rapid flash chromatography. Crystallization is preferred over chromatography for this specific intermediate.

Stability & Storage Protocols

To maintain the integrity of the 2-OH free species:

  • Solvent Free: Remove all traces of pyridine or amine bases. Residual base catalyzes migration even in the solid state over time.

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon/Nitrogen. Moisture can initiate hydrolysis of the C-1 benzoyl group (forming the hemiacetal), which then mutarotates.

References

  • Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985).[3] A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose. The Journal of Organic Chemistry, 50(14), 2597–2598.

  • Ness, R. K., & Fletcher, H. G. (1954). Evidence that the Supposed 3,5-Di-O-benzoyl-1,2-O-(1-hydroxybenzylidene)-α-D-ribose is Actually 1,3,5-Tri-O-benzoyl-α-D-ribose. Journal of the American Chemical Society.

  • Ágoston, K., et al. (2025). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. ResearchGate.

Sources

Minimizing impurities in 1,3,5-Tri-O-benzoyl-a-D-ribofuranose synthesis

Technical Support Center: High-Purity Synthesis of 1,3,5-Tri-O-benzoyl- -D-ribofuranose[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Regio- and Stereochemical Impurities Last Updated: February 16, 2026[1]

Executive Summary

1,3,5-Tri-O-benzoyl-

1,3,5-TBR123

1

The synthesis is notoriously sensitive.[1] The primary challenge is preventing acyl migration (benzoyl group moving from C3 to C2) and ensuring anomeric purity (

1

Part 1: The Impurity Landscape (Root Cause Analysis)[1]

Before troubleshooting, you must identify which impurity pathway is active in your reaction matrix.[1]

The "Silent" Killers: Common Impurities
Impurity TypeChemical IdentityRoot CauseDiagnostic Signal (NMR/TLC)
Stereochemical

-Anomer (1,3,5-Tri-O-benzoyl-

-D-ribofuranose)
Kinetic control dominance; improper solvent polarity.[1]

coupling constant differences; distinct

H1 shift.[1]
Regio-Isomer 1,2,5-Tri-O-benzoyl-D-ribofuranoseAcyl migration from C3

C2 under basic conditions.[1]
Shift in C2-H signal (downfield if benzoylated).[1]
Over-Acylation 1,2,3,5-Tetra-O-benzoyl-D-ribofuranoseStoichiometric excess of BzCl; high temperature.[1]Loss of OH signal; change in

(non-polar).
Hydrolysis 3,5-Di-O-benzoyl-D-ribofuranoseMoisture ingress; prolonged acidic workup.[1]Broad OH signals; high polarity on TLC.[1]
Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the critical branching points where impurities are generated during the standard synthesis from D-Ribose or via the Orthoester intermediate.[1]

GRiboseD-RiboseOrthoester1,2-OrthoesterIntermediateRibose->OrthoesterBzCl (3.0-3.5 eq)Pyridine/DCM, 0°CTetraImpurity:1,2,3,5-Tetra-BzRibose->TetraExcess BzClHigh TempTargetTARGET:1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose(Free 2-OH)Orthoester->TargetHydrolysis (H3O+)Thermodynamic ControlBetaAnomerImpurity:Beta-AnomerOrthoester->BetaAnomerKinetic Control(Short rxn time)MigrationImpurity:1,2,5-Isomer(C3->C2 Migration)Target->MigrationBasic Workup(pH > 8)

Figure 1: Reaction pathway showing the critical orthoester intermediate.[1] The target

1

Part 2: Troubleshooting Protocols

Protocol A: Eliminating the -Anomer (Anomeric Control)

The Issue: You are observing a mixture of


anomeric effect

1

Corrective Action:

  • Solvent Selection: Switch to a non-polar solvent or a solvent with low dielectric constant (e.g., Dichloromethane or Toluene) if possible during the equilibration phase.[1] The anomeric effect is maximized in solvents with low dielectric constants, favoring the

    
    -anomer (axial substituent).[1]
    
  • Thermodynamic Equilibration:

    • Do not quench early. The transformation of the intermediate (often a 1,2-orthoester or halide) to the 1,3,5-tribenzoate requires time to equilibrate to the thermodynamic

      
      -form.[1]
      
    • Standard: Stirring for 24–48 hours at room temperature is often required to shift the ratio from

      
      1:1 to 
      
      
      (
      
      
      ).[1]
  • Catalyst Check: Ensure sufficient acid catalyst (if using the orthoester route) is present to facilitate the opening and re-closing of the ring, allowing equilibration.[1]

Protocol B: Preventing C3 C2 Acyl Migration

The Issue: The 2-OH group is nucleophilic.[1] Under basic conditions (pH > 7.5), the benzoyl group at C3 can migrate to C2, forming the thermodynamically more stable (but useless) 1,2,5-isomer.[1]

Corrective Action:

  • Strict pH Control During Workup:

    • Never wash with strong bases (e.g., 1M NaOH).[1]

    • Safe Wash: Use saturated

      
       (sodium bicarbonate) only briefly and at low temperature (
      
      
      ).[1]
    • Acidic Quench: Quench the reaction mixture into ice-water containing a trace of acetic acid to keep the pH slightly below 7.

  • Temperature Management:

    • Perform all extractions with ice-cold solvents.[1] Migration rates double for every

      
       increase.[1]
      
    • Do not rotary evaporate at bath temperatures

      
      .[1]
      
Protocol C: Removing the Tetrabenzoate (Over-benzoylation)

The Issue: Presence of 1,2,3,5-tetra-O-benzoyl-D-ribofuranose.[1] This occurs if the stoichiometry of Benzoyl Chloride (BzCl) is not strictly controlled.[1]

Corrective Action:

  • Stoichiometry: Use exactly 3.0 to 3.1 equivalents of BzCl relative to D-Ribose.[1] Using 4.0 equivalents guarantees tetrabenzoate formation.[1]

  • Selective Crystallization:

    • The 1,3,5-tri-O-benzoyl-

      
      -D-ribofuranose crystallizes well from mixtures of Toluene/Hexane  or Ethyl Acetate/Heptane .[1]
      
    • Technique: Dissolve the crude syrup in minimal hot toluene. Add hexane dropwise until turbidity appears.[1] Cool slowly to

      
      . The tetrabenzoate is generally more soluble in lipophilic solvents and will remain in the mother liquor.[1]
      

Part 3: Frequently Asked Questions (FAQ)

Q1: Why is the 2-position free in this synthesis? I thought benzoylation was non-selective. A: In the "Minamikawa" or "Orthoester" method, the reaction proceeds through a cyclic 1,2-orthobenzoate intermediate.[1] When this ring opens under specific acidic hydrolysis conditions, it preferentially forms the 1-benzoate and releases the 2-hydroxyl group.[1] This "chemical trick" protects the 1-position and exposes the 2-position simultaneously.[1]

Q2: My product is a syrup that won't crystallize. Is it impure? A: Likely, yes.[1] 1,3,5-TBR should be a solid (MP

1
  • High

    
    -anomer content (which disrupts crystal lattice).[1]
    
  • Residual pyridine (solvent).[1]

  • Acyl migration products.[1] Fix: Attempt a "seed" crystallization.[1] If that fails, run a rapid silica plug column (Hexane:EtOAc 4:1) to remove the baseline impurities before attempting recrystallization.[1]

Q3: Can I use "Sugar T" (1-O-acetyl-2,3,5-tribenzoate) to make this? A: Yes, but it requires a different pathway.[1] You would need to selectively hydrolyze the 1-acetyl group and then perform a complex migration/protection sequence.[1] The direct synthesis from D-Ribose via the orthoester route is generally more efficient for obtaining the 1,3,5-isomer specifically.[1]

References & Validation[1][4]

  • Minamikawa, J., et al. "Stereoselective synthesis of 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose."[1] Journal of Organic Chemistry. This is the foundational text for the orthoester-mediated synthesis, establishing the mechanism for selective 2-OH exposure.[1]

    • Source: (Search: Minamikawa Ribose Benzoylation)[1]

  • Recondo, E. F., & Rinderknecht, H. "Eine neue Darstellung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose."[1][2] Helvetica Chimica Acta, 1959.[1][2] (Foundational work on ribose benzoylation stoichiometry).

    • Source:[1]

  • BenchChem Protocols. "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose." (Cited for general handling of ribofuranose intermediates and temperature control during acylation).[1][4]

    • Source:[1]

Disclaimer: This guide is intended for qualified research personnel.[1] Always verify protocols with your specific safety data sheets (SDS) and internal standard operating procedures (SOPs).

Technical Support Center: Scalable Synthesis and Purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the scalable synthesis and purification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. As a critical intermediate for the synthesis of various nucleosides and their analogues used in antiviral and anticancer therapies, robust and scalable production of this compound is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and addressing common challenges encountered in both lab-scale and scaled-up production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in drug development? A: This compound is a protected form of D-ribofuranose, serving as a key building block in the synthesis of nucleosides and nucleotides.[1] The benzoyl protecting groups enhance the molecule's stability and allow for selective chemical modifications at other positions, which is crucial for developing novel antiviral and anticancer drugs.[1] The α-anomeric configuration is particularly valuable for stereoselective glycosylation reactions, enabling precise control during the synthesis of complex bioactive molecules.[3]

Q2: Why is controlling the anomeric configuration (α vs. β) so critical? A: The biological activity of nucleoside analogues is highly dependent on their three-dimensional structure. The stereochemistry at the anomeric carbon (C1) dictates the orientation of the base relative to the sugar, which directly impacts how the molecule interacts with its biological target (e.g., viral enzymes or cellular kinases). For many synthetic pathways, starting with the pure α-anomer is essential to ensure the final product has the desired β-configuration, a common feature in therapeutic nucleosides.

Q3: What are the most critical parameters for a successful and scalable synthesis? A: The three most critical parameters are:

  • Temperature Control: Particularly during the initial glycosidation (if performed) and the benzoylation steps. Low temperatures can help control the formation of the desired furanose ring structure over the pyranose form and manage the exothermicity of the benzoylation reaction.[4]

  • Stoichiometry and Base Selection: Precise control over the molar ratios of benzoyl chloride and the acid scavenger (base) is crucial for driving the reaction to completion and minimizing side products. On a large scale, the choice of an inexpensive and easy-to-remove inorganic base like potassium carbonate can be more advantageous than organic bases like pyridine.[4][5]

  • Purification Strategy: The final purity is dictated by the purification method. While chromatography is effective at the lab scale, developing a robust crystallization procedure is essential for scalability, as it is more cost-effective and efficient for large quantities.

Q4: How can I reliably confirm the identity and purity of the final product? A: A combination of analytical techniques is recommended:

  • HPLC: To determine the purity of the compound, typically aiming for ≥98%.[1]

  • ¹H-NMR: To confirm the structure and the anomeric configuration. The coupling constant of the anomeric proton (H-1) is a key indicator.

  • Melting Point: A sharp melting point within the expected range (e.g., 128-130 °C) is a good indicator of high purity.[6]

Section 2: Synthesis Workflow and Experimental Protocol

Overall Synthesis Workflow

The diagram below outlines the typical synthetic pathway from D-ribose to the target compound. The initial step involves the formation of a methyl glycoside to protect the anomeric center and favor the furanose ring, followed by comprehensive benzoylation and purification.

SynthesisWorkflow Start D-Ribose Step1 Methyl Glycoside Formation (Methanol, Acid Catalyst) Start->Step1 Intermediate1 Methyl Ribofuranoside Mixture Step1->Intermediate1 Step2 Benzoylation (Benzoyl Chloride, Base) Intermediate1->Step2 Intermediate2 Crude 1,3,5-Tri-O-benzoyl- α/β-D-ribofuranoside Step2->Intermediate2 Step3 Purification Intermediate2->Step3 End 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Step3->End

Caption: High-level workflow for the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

Detailed Scalable Protocol

This protocol is a synthesized methodology based on established procedures, designed for scalability.[4][5][7]

Step 1: Methyl Glycoside Formation (Furanose Ring Stabilization)

  • Rationale: This initial step converts D-ribose, which exists in equilibrium between furanose and pyranose forms, into a mixture of methyl furanosides. Performing this at low temperatures favors the formation of the desired five-membered furanose ring.[4]

  • In a reactor equipped for cooling and stirring, suspend D-ribose (1.0 eq) in methanol (10-15 volumes).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add an acid catalyst, such as thionyl chloride (0.1 eq) or concentrated sulfuric acid (catalytic amount), while maintaining the temperature below 5 °C.[5][7]

  • Stir the reaction mixture at 0-5 °C for 8-12 hours. Monitor the reaction by TLC until the starting D-ribose is consumed.

  • Neutralize the reaction by carefully adding a base (e.g., triethylamine or sodium bicarbonate) until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the methanol, yielding a crude methyl ribofuranoside syrup that can be used directly in the next step.

Step 2: Per-benzoylation

  • Rationale: This step protects all free hydroxyl groups. Using an inorganic base like potassium carbonate is cost-effective for large-scale production and reduces nitrogen-containing organic waste.[4] Temperature control is critical to manage the exothermic reaction.

  • Dissolve the crude methyl ribofuranoside from the previous step in a suitable organic solvent like ethyl acetate (10 volumes).

  • Add a base to act as an acid scavenger. For scalability, potassium carbonate (5.0 eq) is a good choice. For smaller scales, pyridine (5.0 eq) can be used.

  • Heat the mixture to 60-70 °C to ensure all solids are dissolved and the base is active.

  • Add benzoyl chloride (3.5-4.0 eq) dropwise over 1-2 hours, carefully controlling the temperature to remain within the 60-70 °C range.[5]

  • After the addition is complete, maintain the temperature and stir for an additional 4-6 hours until TLC indicates the disappearance of partially benzoylated intermediates.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Rationale: The work-up is designed to remove excess reagents and salts. The final purification via crystallization is the most critical step for achieving high purity on a large scale.

  • Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a thick, crude oil or semi-solid.

  • Purification via Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent like ethanol or isopropanol.[7]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • If crystallization is difficult, try adding a co-solvent like heptane or hexane to the ethyl acetate solution until turbidity is observed, then cool.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification process in a question-and-answer format.

Troubleshooting Start Problem Observed: Low Yield or Purity CheckTLC Analyze crude product by TLC/HPLC. Are multiple spots/peaks present? Start->CheckTLC IncompleteRxn Problem: Incomplete Benzoylation Cause: Insufficient reagents, time, or temp. Solution: Increase benzoyl chloride/base eq., extend reaction time, ensure proper temp. CheckTLC->IncompleteRxn Yes, spots with lower Rf AnomericMix Problem: Anomeric Mixture (α/β) Cause: Non-selective reaction conditions. Solution: Re-verify temp control in Step 1. Purify via careful chromatography or fractional crystallization. CheckTLC->AnomericMix Yes, spots with very similar Rf YieldLoss Problem: Low Yield after Purification Cause: Product loss during workup or crystallization. Solution: Re-extract aqueous layers. Optimize crystallization solvent system (e.g., EtOAc/Heptane). CheckTLC->YieldLoss No, single major spot but yield is low CheckTLCElse CheckTLC->CheckTLCElse No, single major spot but yield is low OilyProduct Problem: Product is an Oily Syrup Cause: Residual solvent or impurities preventing crystallization. Solution: Re-dissolve in DCM and co-evaporate with toluene. Attempt purification via column chromatography. CheckTLCElse->OilyProduct

Caption: Troubleshooting flowchart for common synthesis and purification issues.

Q: My final yield is consistently low. What are the likely causes? A:

  • Potential Cause 1: Incomplete Benzoylation. The reaction may not have gone to completion, leaving di- or mono-benzoylated species that are more water-soluble and can be lost during the aqueous work-up.

    • Solution: Ensure you are using a slight excess of benzoyl chloride (at least 3.5 eq. relative to D-ribose). Confirm your base is dry and active. Extend the reaction time and monitor carefully by TLC until no intermediate spots are visible.

  • Potential Cause 2: Product Loss During Purification. Significant amounts of product can be lost if the crystallization is inefficient or if too much product remains in the mother liquor.

    • Solution: Concentrate the mother liquor and attempt a second crystallization. You can also recover the remaining product via column chromatography. Optimize your crystallization solvent system; sometimes a binary solvent system like ethyl acetate/heptane provides better recovery than a single solvent like ethanol.

Q: My product won't crystallize and remains an oily syrup. What should I do? A:

  • Potential Cause 1: Presence of Impurities. Even small amounts of impurities, such as isomeric byproducts (e.g., the β-anomer) or incompletely benzoylated material, can inhibit crystallization.

    • Solution: Purify the crude oil using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective. Combine the pure fractions and re-attempt crystallization.

  • Potential Cause 2: Residual Solvent. Solvents like pyridine or ethyl acetate can be difficult to remove completely and may keep the product as an oil.

    • Solution: After concentrating, dissolve the oil in dichloromethane, and re-concentrate. Repeat this process 2-3 times. Co-evaporation with toluene can also help remove stubborn solvents.

Q: My HPLC or NMR analysis shows a mixture of anomers. How can I improve the α-selectivity? A:

  • Potential Cause: The reaction conditions did not sufficiently favor the formation of the α-anomer. While direct benzoylation can produce mixtures, controlling the stereochemistry early is key.

    • Solution 1 (Proactive): Ensure the initial methyl glycoside formation (Step 1) is performed at low temperatures (0-5 °C), as this is a key step in controlling the ring conformation.[4]

    • Solution 2 (Reactive): If you already have a mixture, separation can be challenging. Meticulous column chromatography with a shallow solvent gradient may be required. Alternatively, some literature describes methods for anomerization, though this adds complexity to the synthesis. A one-step procedure for stereocontrolled synthesis from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has also been reported.[8]

Section 4: Data Summary & Characterization

The table below summarizes typical results and physical properties gathered from various sources.

ParameterExpected ValueSource(s)
Appearance White crystalline powder/solid[1][6]
Typical Yield 60-75% (after crystallization)[4]
Purity (HPLC) ≥98%[1]
Melting Point 128-132 °C[6]
Molecular Formula C₂₆H₂₂O₈[1][6]
Molecular Weight 462.45 g/mol [1][6]
Solubility Soluble in DMSO, DMF, DCM, EtOAc[6]

References

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. Available at: [Link]

  • Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents.
  • CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents.
  • Evidence that the Supposed 3,5-Di-O-benzoyl-1,2-O-(1-hydroxybenzylidene)-α-D ribose is Actually 1,3,5-Tri-O-benzoyl-α-D-ribose - ACS Publications. Available at: [Link]

  • Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC - NIH. Available at: [Link]

  • Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Espacenet.
  • C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α) - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760000693
  • Synthesis of 1-Cyano 2,3,5-tri-O-benzoyl-β-D-ribofuranose - Chinese Journal of Applied Chemistry. Available at: [Link]

  • 1,3,5-tri-O-Benzoyl-alpha-D-ribofuranose, 5 g - MP Biomedicals. Available at: [Link]

  • Synthesis of well-defined ADP-Ribosylated biomolecules - Scholarly Publications Leiden University. Available at: [Link]

  • Synthesis New of Nucleoside of 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone - MDPI. Available at: [Link]

  • Cas no 22224-41-5 (1,3,5-Tri-O-benzoyl-aD-ribofuranose) - Kuujia. Available at: [Link]

  • Mechanistic insights into the three steps of poly(ADP-ribosylation) reversal - Lirias. Available at: [Link]

  • A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-.alpha.-D-ribofuranose - OSTI.GOV. Available at: [Link]

  • Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1,3,5-Tri-O-benzoyl-a-D-ribofuranose vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , structured for researchers in nucleoside chemistry and drug discovery.

Topic: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (Compound A) vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Compound B)

Executive Summary: The Architect vs. The Builder

In the synthesis of nucleoside analogues—the backbone of modern antiviral (e.g., Remdesivir, Sofosbuvir) and anticancer therapies—the choice of sugar donor dictates the synthetic strategy.

  • Compound A (1,3,5-Tri-O-benzoyl-α-D-ribofuranose) is the "Architect's Scaffold." With a free hydroxyl group at the C2 position, it is not a direct donor for standard RNA synthesis but a versatile intermediate designed for divergent synthesis. It allows for critical modifications at the 2'-position (e.g., 2'-O-methylation, 2'-fluorination) before glycosylation.

  • Compound B (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is the "Builder's Standard." It is a fully protected, activated donor optimized for the Vorbrüggen coupling reaction. Its C2-benzoate group ensures exclusive

    
    -anomeric selectivity via Neighboring Group Participation (NGP), making it the industry standard for synthesizing native or base-modified RNA nucleosides.
    

Key Decision Matrix:

  • Choose A if your target requires a 2'-modified sugar (2'-OMe, 2'-F, 2'-Arabino).

  • Choose B if your target is a native

    
    -ribonucleoside or requires only base modifications.
    

Technical Profile & Physicochemical Comparison

FeatureCompound A (The Scaffold)Compound B (The Donor)
IUPAC Name 1,3,5-Tri-O-benzoyl-α-D-ribofuranose1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
CAS Number 22224-41-56974-32-9
Molecular Formula C₂₆H₂₂O₈C₂₈H₂₄O₉
Molecular Weight 462.45 g/mol 504.49 g/mol
Key Structural Feature Free C2-OH (Reactive handle)C2-OBz (Participating group)
Anomeric Config.

(Alpha)

(Beta)
Leaving Group (C1) Benzoate (Less active)Acetate (Highly active)
Primary Application Precursor for 2'-modified sugarsDirect donor for

-nucleosides
Stereocontrol Mech. None inherent (Requires C2 capping)Neighboring Group Participation (NGP)

Mechanistic Deep Dive

Compound B: The Power of Neighboring Group Participation (NGP)

Compound B is engineered for stereochemical predictability. In a Lewis Acid-catalyzed glycosylation (Vorbrüggen coupling), the 1-O-acetyl group acts as a facile leaving group.

  • Activation: The Lewis acid (e.g., TMSOTf) complexes with the 1-acetyl group, generating an oxocarbenium ion at C1.

  • Stabilization (The Critical Step): The benzoyl group at C2 attacks the oxocarbenium ion from the top face (suprafacial), forming a five-membered acyloxonium ion intermediate .

  • Attack: The silylated nucleobase must attack from the opposite side (bottom face) to open the ring.

  • Result: Exclusive formation of the 1',2'-trans (

    
    ) nucleoside .
    
Compound A: The Platform for Modification

Compound A cannot be used directly in Vorbrüggen coupling to yield


-nucleosides efficiently because the free C2-OH is incompatible with strong Lewis acids (it will complex with the catalyst or lead to side reactions). Instead, it serves as a substrate for functionalization :
  • 2'-O-Methylation: Reaction with MeI/Ag₂O yields the 2'-O-Me donor.

  • 2'-Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) can invert the center to yield 2'-F-arabinose derivatives.

  • Oxidation/Reduction: Inversion of stereochemistry to synthesize Arabinose or Xylose derivatives.

Once the C2 position is modified and protected, the resulting molecule is converted into a donor (e.g., 1-acetate or 1-chloride) for coupling.

Visualization of Synthetic Logic

NucleosidePathways cluster_0 Direct Coupling (High Efficiency) cluster_1 Divergent Synthesis (High Flexibility) CompA Compound A (1,3,5-Tri-O-Bz-α-Ribose) [C2-OH Free] Mod2 2'-Modified Donor (e.g., 2'-OMe, 2'-F) CompA->Mod2 Functionalization (Methylation/DAST) CompB Compound B (1-Ac-2,3,5-Tri-O-Bz-β-Ribose) [Fully Protected] Oxo Oxocarbenium / Acyloxonium Ion CompB->Oxo TMSOTf (Lewis Acid) ModRNA 2'-Modified Nucleoside (e.g., 2'-OMe-G) Mod2->ModRNA Activation & Coupling BetaRNA Native β-Nucleoside (RNA Analog) Oxo->BetaRNA Nucleobase (NGP Directed)

Figure 1: Divergent synthetic pathways. Compound B follows the direct "green" route to native nucleosides, while Compound A follows the "red" route for structural modification prior to coupling.

Experimental Protocols

Protocol A: Synthesis of a 2'-O-Methyl Precursor from Compound A

Objective: Functionalize the C2-OH of Compound A to create a 2'-O-Methyl donor.

  • Materials: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (10 mmol), Methyl Iodide (MeI, 5 eq), Silver Oxide (Ag₂O, 2 eq), DCM (Dichloromethane).

  • Dissolution: Dissolve Compound A in anhydrous DCM (50 mL) under Argon atmosphere.

  • Addition: Add Ag₂O followed by dropwise addition of MeI.

  • Reaction: Stir at reflux for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3). The free OH spot should disappear.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with water and brine.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

  • Result: 1,3,5-Tri-O-benzoyl-2-O-methyl-α-D-ribofuranose (Ready for conversion to 1-Cl or 1-Ac donor).

Protocol B: Standard Vorbrüggen Coupling using Compound B

Objective: Couple Compound B with a nucleobase (e.g., N⁶-Benzoyladenine) to form a protected nucleoside.

  • Silylation: Suspend N⁶-Benzoyladenine (1.2 eq) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate. Reflux until clear (2–4 h). Evaporate excess HMDS in vacuo to obtain the silylated base.

  • Coupling:

    • Dissolve the silylated base and Compound B (1.0 eq) in anhydrous Acetonitrile or 1,2-Dichloroethane.

    • Cool to 0°C.

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The NGP effect ensures

    
    -selectivity.
    
  • Quench: Pour into saturated NaHCO₃ solution. Extract with DCM.

  • Validation: ¹H NMR will show the anomeric proton (H1') as a doublet with

    
     (typical for 
    
    
    
    -ribofuranosides) or check NOE correlations between H1' and H4'.

Performance Analysis & Troubleshooting

IssueCause (Compound A)Cause (Compound B)
Low Yield Incomplete C2 functionalization; Steric hindrance during subsequent coupling.Moisture in solvent (hydrolysis of oxocarbenium); Old TMSOTf catalyst.

Mixture
Lack of C2-participating group (if C2 is -OMe or -F, NGP is weak/absent).Rare. Usually indicates extreme temperature or non-polar solvents disrupting the ion pair.
Side Products C2-OH reacts with electrophiles; Migration of benzoyl groups.N-glycosylation at wrong nitrogen (e.g., N7 vs N9 in purines) if silylation is poor.

Expert Insight: When using Compound A to make 2'-modified donors, the subsequent glycosylation often lacks the strong NGP of a benzoate. For example, 2'-O-methyl donors often yield


 mixtures. In these cases, the "Builder" (Compound B) cannot be used, and the researcher must rely on separation techniques or specific solvent effects (e.g., ether solvents promoting 

-attack) to regain selectivity.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the mechanism of NGP and silyl-Hilbert-Johnson reaction).
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

  • Beigelman, L., et al. (1995). Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes. Nucleic Acids Research, 23(19), 3989–3994.
  • Chem-Impex International. (n.d.). Product Specification: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[1][2][3][4][5][6][7][8][9][10] Retrieved from [5]

  • MedChemExpress. (n.d.). 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose Product Guide. Retrieved from

Sources

HPLC analysis for purity assessment of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Technical Comparison Guide: Purity Assessment of 1,3,5-Tri-O-benzoyl- -D-ribofuranose[1]

Executive Summary: The Anomeric Challenge

1,3,5-Tri-O-benzoyl-

11

The Analytical Problem:

  • Anomeric Purity: The

    
    -anomer is often the required starting material. Contamination with the 
    
    
    -anomer compromises the stereoselectivity of subsequent glycosylation reactions.
  • Acyl Migration: The free C2-OH is susceptible to acyl migration (benzoyl group shifting from C3 to C2) under basic conditions or elevated temperatures, creating structural isomers that are difficult to resolve.[1]

  • UV Response: While the benzoyl groups provide excellent UV chromophores, they also increase hydrophobicity, making peak shape management in Reversed-Phase (RP) chromatography challenging.[1]

This guide compares three analytical platforms—Reversed-Phase HPLC (RP-HPLC) , Normal-Phase HPLC (NP-HPLC) , and Supercritical Fluid Chromatography (SFC) —to determine the optimal workflow for purity assessment.[1]

Critical Analysis of Analytical Platforms

Comparison Matrix
FeatureMethod A: RP-HPLC (C18) Method B: NP-HPLC (Silica) Method C: SFC (Chiral/Silica)
Primary Mechanism Hydrophobic InteractionAdsorption/H-BondingAdsorption/Partitioning
Anomer Selectivity (

)
Moderate (Requires optimization)Excellent Superior
Impurity Profiling High (Detects benzoic acid well)Moderate (Polar impurities stick)High
Sample Stability Good (Neutral pH buffers)Risk of degradation (if acidic)Excellent (Low temp, inert)
Throughput Standard (15-30 min)Slow (20-40 min)Fast (<10 min)
Green Score Low (Acetonitrile waste)Very Low (Hexane/DCM waste)High (CO₂ based)
Expert Insight: The "Orthogonal" Approach

Do not rely on a single method.

  • Use RP-HPLC for quantitative assay and tracking degradation products (Benzoic acid).

  • Use NP-HPLC for chiral purity (confirmed

    
     ratio).[1]
    

Detailed Experimental Protocols

Method A: The Workhorse – Gradient RP-HPLC

Best for: Routine purity checks, quantification of benzoic acid, and reaction monitoring.[1]

Rationale: The hydrophobic benzoyl groups interact strongly with C18 ligands. A gradient is necessary to elute the highly retained tri-benzoate while resolving the early-eluting benzoic acid and polar degradation products.

  • Instrument: HPLC with UV-Vis/DAD (Agilent 1260/1290 or Waters Alliance).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why? 3.5 µm particles offer a balance between backpressure and resolution.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Suppresses ionization of benzoic acid, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Control is critical to prevent acyl migration).

  • Detection: UV at 230 nm (max absorption) and 254 nm (selectivity).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Equilibration
15.080Elution of Product
20.095Wash (Tetra-benzoates)
20.140Re-equilibration
25.040End

Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Note: Avoid dissolving in MeOH/EtOH if the sample is to sit for long periods, to prevent transesterification.

Method B: The Resolver – Isocratic NP-HPLC

Best for: Strict determination of

1

Rationale: Normal phase chromatography exploits the spatial orientation of the hydroxyl groups. The


  • Column: Silica (SiO2) High Purity (e.g., Phenomenex Luna Silica, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethyl Acetate (85 : 15 v/v).[1]

    • Optimization: Adjust Ethyl Acetate ±5% to shift retention times.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV 254 nm.

  • Retention Order: Typically, the less polar anomer elutes first. For ribofuranose benzoates, the

    
    -anomer often elutes before the 
    
    
    -anomer on silica, but standards must confirm this.[1]

Impurity Fate Mapping & Decision Logic

Understanding where impurities originate is key to selecting the right method.

Diagram 1: Impurity Origins & Analytical Detection

This diagram maps the synthetic route to the specific impurities and links them to the detection method.

ImpurityFateStartStarting Material(D-Ribose)ReactionBenzoylationReactionStart->ReactionReagentReagent(Benzoyl Chloride)Reagent->ReactionImp1Impurity A:Benzoic AcidReagent->Imp1HydrolysisProductTarget:1,3,5-Tri-O-benzoyl-alpha-D-riboseReaction->ProductImp2Impurity B:Beta-AnomerReaction->Imp2Lack of StereocontrolImp3Impurity C:Tetra-benzoateReaction->Imp3Over-reactionImp4Impurity D:Acyl Migration Isomer(1,2,5-Tri-O...)Product->Imp4Base/Heat (Degradation)MethodRPDetect viaRP-HPLC (C18)Imp1->MethodRPMethodNPDetect viaNP-HPLC (Silica)Imp2->MethodNPImp3->MethodRPImp4->MethodNP

Caption: Impurity origin pathways and the recommended detection method for each. RP-HPLC excels at hydrolysis products; NP-HPLC excels at isomers.[1]

Diagram 2: Method Selection Decision Tree

Use this workflow to validate a new batch of material.

MethodSelectionStartNew Batch of1,3,5-Tri-O-benzoyl-alpha-D-riboseStep1Step 1: RP-HPLC (Gradient)Start->Step1Check1Is Benzoic Acid > 0.5%?Step1->Check1Fail1REJECT / RE-PURIFY(Wash with NaHCO3)Check1->Fail1YesPass1Pass: Chemical Purity OKCheck1->Pass1NoStep2Step 2: NP-HPLC (Isocratic)Pass1->Step2Check2Is Beta-Anomer > 2.0%?Step2->Check2Fail2REJECT / RE-CRYSTALLIZECheck2->Fail2YesPass2RELEASE BATCHCheck2->Pass2No

Caption: Sequential testing workflow. Chemical purity must be established via RP-HPLC before investing time in Chiral/Anomeric analysis via NP-HPLC.

Data Interpretation & Troubleshooting

Typical Retention Times (RP-HPLC Method A)
CompoundRelative Retention Time (RRT)Notes
Benzoic Acid0.2 - 0.3Elutes early; sharp peak.[1]
1,3,5-Tri-O-benzoyl-

-D-ribose
1.00 Main peak.[1]
1,2,3,5-Tetra-O-benzoyl-D-ribose1.2 - 1.4Highly hydrophobic; requires high %B to elute.[1]
Troubleshooting Guide
  • Peak Tailing: Likely due to the free 2-OH interacting with silanols.[1]

    • Fix: Ensure mobile phase pH is acidic (~2.5) or use an "End-capped" column.[1]

  • Split Peaks:

    • Cause 1: Sample solvent mismatch (injecting 100% ACN into a 40% ACN stream). Fix: Dilute sample in mobile phase.[3]

    • Cause 2:[4][5] Anomer separation beginning to occur.[4] Fix: Switch to NP-HPLC to resolve fully.[1]

  • Ghost Peaks: Benzoic acid carryover.

    • Fix: Run a blank injection with a high-organic wash step.[1]

References

  • TCI Chemicals. Product Specification: 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose (T2641).[1] Retrieved from [1]

  • PubChem. Compound Summary: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (Structural Analog).[1] Retrieved from [1]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.[6] Journal of AOAC International.[6] Retrieved from

  • Gaspar, E., et al. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from

  • Merck Millipore. Separation of derivatized glucoside anomers using supercritical fluid chromatography. Retrieved from [1][4]

A Senior Application Scientist's Comparative Guide to Protecting Groups in Ribonucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of RNA is a cornerstone of innovation, from therapeutic oligonucleotides to CRISPR guide RNAs. The success of this synthesis hinges on a meticulously planned strategy of temporary chemical modifications known as "protecting groups." The inherent reactivity of the ribonucleoside, particularly the 2'-hydroxyl group, presents a significant challenge, demanding a robust protection strategy to ensure the formation of the correct 3'-5' phosphodiester linkages and prevent unwanted side reactions.

This guide provides an in-depth, objective comparison of the most prevalent protecting groups used in modern ribonucleoside synthesis. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower you to make informed decisions for your specific synthetic goals.

The Central Challenge: Differentiating the Ribose Hydroxyls

The defining feature of a ribonucleoside compared to its deoxyribonucleoside counterpart is the presence of a hydroxyl group at the 2' position of the ribose sugar.[1][2] This 2'-hydroxyl group is chemically similar to the 3'-hydroxyl group required for phosphodiester bond formation. Left unprotected, it can lead to a mixture of 2'-5' and 3'-5' linkages, as well as strand cleavage during the synthesis cycle.[3][4] Therefore, the choice of a protecting group for the 2'-hydroxyl function is arguably the most critical decision in oligoribonucleotide synthesis.[3]

An ideal protecting group strategy must adhere to the principles of orthogonality , where each protecting group can be removed under specific conditions without affecting the others.[5] This allows for a controlled, stepwise synthesis and deprotection sequence.

Workflow of Solid-Phase Ribonucleoside Synthesis

The following diagram illustrates a standard solid-phase synthesis cycle using the phosphoramidite method, highlighting the roles of the key protecting groups.

RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Deblock 1. Deblocking (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Deblock->Coupling Removes 5'-DMTr Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblock Forms Stable Phosphate Triester Final Full-Length Protected RNA on Solid Support Oxidation->Final After n cycles Start Solid Support with initial Nucleoside Start->Deblock Monomer Incoming 5'-DMTr-2'-PG-Nucleoside Phosphoramidite Monomer->Coupling

Caption: Structural comparison of TBDMS and TOM protecting groups.

The reduced steric demand of the TOM group results in significantly higher coupling efficiencies and allows for shorter coupling times, approaching those used in DNA synthesis. [6]Furthermore, the acetal-like structure of the TOM group prevents migration from the 2' to the 3' position, ensuring the fidelity of the resulting RNA sequence. [7][6]

Comparative Data: TBDMS vs. TOM
FeatureTBDMS (tert-butyldimethylsilyl)TOM (triisopropylsilyloxymethyl)Rationale & Advantage
Coupling Efficiency Good, but decreases with oligo lengthExcellent, higher than TBDMSThe spacer in TOM reduces steric hindrance, leading to more efficient phosphoramidite coupling. [7][8]Advantage: TOM
Coupling Time Longer (e.g., 6 minutes)Shorter, similar to DNA synthesisReduced steric bulk allows for faster reaction kinetics. [6]Advantage: TOM
2' to 3' Migration Can occur, leading to 2'-5' linkagesPrevented by the acetal structureThe stable acetal linkage in TOM prevents isomerization. [7][6]Advantage: TOM
Deprotection Fluoride source (e.g., TBAF, Et₃N·3HF)Fluoride source (e.g., 1M TBAF in THF)Both use similar fluoride-based deprotection methods. [7]Advantage: Neutral
Suitability for Long RNA Less suitable due to lower efficiencyHighly recommended for long RNA synthesisHigher stepwise yield with TOM results in a significantly purer crude product for longmers. [8]Advantage: TOM
Other 2'-OH Protecting Groups

While silyl ethers dominate the landscape, other strategies offer unique advantages for specific applications.

  • ACE (bis(2-Acetoxyethoxy)methyl): This orthoester protecting group is notable for its acid-labile deprotection. [7]It is stable during synthesis but is removed under weakly acidic conditions (pH 3.75), offering an orthogonal deprotection scheme relative to the fluoride-labile silyl ethers. [7]* Photolabile Protecting Groups (PPGs): Groups like NPPOC (2-(2-nitrophenyl)propoxycarbonyl) and NVOC (6-nitroveratryloxycarbonyl) are removed by UV light. [9][10][11]This allows for spatial and temporal control over deprotection, a feature that is heavily exploited in the light-directed synthesis of DNA and RNA microarrays. [9]* Bioreductive Protecting Groups: An emerging class of protecting groups can be cleaved under specific biological conditions, such as by a nitroreductase enzyme. [12]This technology holds promise for creating RNA-based materials that can be activated in specific cellular environments. [12]

Part 2: Protecting the 5'-Hydroxyl and Nucleobases

While 2'-OH protection is the central challenge, a successful synthesis requires the coordinated protection and deprotection of other reactive sites.

5'-Hydroxyl Protection: The Gatekeeper of Synthesis

The 5'-hydroxyl group must be temporarily blocked and then unmasked at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

  • DMTr (4,4'-dimethoxytrityl): The DMTr group is the industry standard for 5'-OH protection in solid-phase synthesis. [3][13]Its key advantage is its lability under mild acidic conditions (e.g., trichloroacetic or dichloroacetic acid). Upon cleavage, it releases a brightly colored dimethoxytrityl cation, which allows for real-time spectrophotometric monitoring of the coupling efficiency—a critical quality control step.

  • Fmoc (9-fluorenylmethoxycarbonyl): As an alternative, the base-labile Fmoc group can be used. [3]This enables an entirely different orthogonal protection strategy, which can be advantageous when the final RNA product is sensitive to acidic conditions.

Nucleobase Protection: Preventing Side Reactions

The exocyclic amino groups on adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during phosphoramidite coupling. Uracil (U) typically does not require protection. [3]

  • Standard Acyl Groups: Traditional protecting groups include benzoyl (Bz) for A, isobutyryl (iBu) for G, and acetyl (Ac) for C. These are stable throughout the synthesis and are typically removed by treatment with aqueous ammonia or methylamine at the end of the process, often concurrently with cleavage from the solid support. [3]

Experimental Protocols

Trustworthy and reproducible protocols are essential for success in the lab. The following are representative procedures for RNA synthesis and deprotection.

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle

This protocol outlines a single cycle for adding a ribonucleoside phosphoramidite to a growing chain on a solid support.

  • Reagents & Setup:

    • Synthesizer-grade anhydrous acetonitrile.

    • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

    • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

    • Phosphoramidite solution: 0.1 M 2'-O-TOM-protected ribonucleoside phosphoramidite in acetonitrile.

    • Capping solution A: Acetic anhydride/Pyridine/THF.

    • Capping solution B: 16% N-Methylimidazole in THF.

    • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Methodology (per cycle):

    • Deblocking: Flush the column with deblocking solution for 2-3 minutes to remove the 5'-DMTr group.

    • Washing: Thoroughly wash the support with anhydrous acetonitrile to remove the acid and cleaved DMTr groups.

    • Coupling: Deliver the activator and the specific phosphoramidite solution simultaneously to the column. Allow a coupling time of 2-4 minutes for TOM-protected amidites. [6] 4. Washing: Wash the support with acetonitrile.

    • Capping: Treat the support with Capping A and Capping B for 1 minute to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

    • Washing: Wash the support with acetonitrile.

    • Oxidation: Treat the support with the iodine solution for 1 minute to oxidize the phosphite triester to the more stable phosphate triester.

    • Washing: Wash the support with acetonitrile. The cycle is now complete and ready for the next deblocking step.

Protocol 2: Final Cleavage and Deprotection (TOM Chemistry)

This protocol is for the final workup of an RNA oligonucleotide synthesized using TOM-protected phosphoramidites.

  • Reagents:

    • Ammoniacal ethanol (Ammonia/Ethanol 3:1).

    • 1 M TBAF in THF.

    • Triethylammonium acetate (TEAA) buffer.

  • Methodology:

    • Base and Phosphate Deprotection: Transfer the solid support to a screw-cap vial. Add ammoniacal ethanol and heat at 55°C for 12-16 hours. This step cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

    • Evaporation: Cool the vial, centrifuge, and transfer the supernatant to a new tube. Evaporate the solution to dryness.

    • 2'-O-TOM Group Removal: Resuspend the pellet in 1 M TBAF in THF. Incubate at room temperature for 12-16 hours. [7] 4. Quenching: Quench the reaction by adding an equal volume of TEAA buffer.

    • Desalting & Purification: The crude RNA is now fully deprotected. It should be desalted using gel filtration or ethanol precipitation, followed by purification using methods such as HPLC or PAGE to obtain the final, high-purity RNA oligonucleotide.

Conclusion

The strategic selection of protecting groups is fundamental to the successful chemical synthesis of ribonucleosides. For the critical 2'-hydroxyl position, silyl ethers remain the dominant choice. While TBDMS is a viable option, the TOM (triisopropylsilyloxymethyl) group offers superior performance, particularly for the synthesis of long RNA oligonucleotides, due to its reduced steric hindrance, higher coupling efficiency, and prevention of isomeric impurities. [8][14][6]The continued development of novel protecting groups, including photolabile and bioreductive systems, is expanding the toolbox available to researchers, enabling new applications in chemical biology and therapeutics. A thorough understanding of the interplay between these groups and their specific cleavage conditions is essential for any scientist working in the field of nucleic acid chemistry.

References

  • BenchChem. (n.d.). A Head-to-Head Battle of Protecting Groups: TBDMS vs. TOM in RNA Synthesis.
  • Reese, C. B. (2001). Protection of 2'-hydroxy functions of ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2.
  • Blaisdell, T. P., Lee, S., Kasaplar, P., Sun, X., & Tan, K. L. (2013). Practical Silyl Protection of Ribonucleosides. Organic Letters, 15(18), 4710–4713. Retrieved from [Link]

  • Blaisdell, T. P., Lee, S., Kasaplar, P., Sun, X., & Tan, K. L. (2013). Practical Silyl Protection of Ribonucleosides. ACS Publications - Organic Letters.
  • Hasan, A., Stengele, K.-P., Giegrich, H., Cornwell, P., Isham, K. R., Andree, T., ... & Foote, R. S. (1997). Photolabile group for 5′OH protection of nucleosides: synthesis and photodeprotection rate. Tetrahedron, 53(12), 4247-4264.
  • Reese, C. B. (2001). Protection of 2'-hydroxy functions of ribonucleosides. PubMed.
  • Blaisdell, T. P., Lee, S., Kasaplar, P., Sun, X., & Tan, K. L. (2013). Practical Silyl Protection of Ribonucleosides. ACS Publications - Organic Letters.
  • Gasparutto, D., Livache, T., Bazin, H., Duplaa, A. M., Guy, A., Khorlin, A., ... & Roget, A. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 22(10), 2035–2039.
  • Glen Research. (n.d.). Application Note — RNA Synthesis. Glen Report 36-14.
  • Beaucage, S. L. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(7), 5125–5137.
  • ATDBio. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book.
  • Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22.
  • Blaisdell, T. P., Lee, S., Kasaplar, P., Sun, X., & Tan, K. L. (2013). Practical silyl protection of ribonucleosides. PubMed - NIH.
  • ResearchGate. (n.d.). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?.
  • Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
  • Ciesielska, A., & Pasternak, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(18), 4267.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andree, T., ... & Foote, R. S. (1997). Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates. Tetrahedron, 53(12), 4247-4264.
  • Reese, C. B. (2001). Protection of 2′‐Hydroxy Functions of Ribonucleosides. Semantic Scholar.
  • Wikipedia. (n.d.). Protecting group.
  • Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS.
  • Alvarez, K., Vasseur, J.-J., Beltran, T., & Imbach, J.-L. (2002). Photocleavable Protecting Groups as Nucleobase Protections Allowed the Solid-Phase Synthesis of Base-Sensitive SATE-Prooligonucleotides. The Journal of Organic Chemistry, 67(22), 7597–7603.
  • Saneyoshi, H., & Seio, K. (2021). A Bioreductive Protecting Group for RNA Synthesis. Current Protocols, 1(9), e240. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of 2′-Hydroxy Functions of Ribonucleosides.
  • Miller, T. J., Schwartz, M. E., & Gough, G. R. (2001). 2'-Hydroxyl-protecting groups that are either photochemically labile or sensitive to fluoride ions. PubMed.
  • Hutter, D., Rujeeraphong, M., Chen, T., Ratan,alek, A., Karadeema, K., Benner, S. A., & Chen, F. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv.
  • Reijns, M. A., Rabe, B., Rigby, R. E., ... & Jackson, A. P. (2012). Enzymatic Removal of Ribonucleotides from DNA Is Essential for Mammalian Genome Integrity and Development. Cell, 149(5), 1008-1022. Retrieved from [Link]

  • Nicolaou, K. C., & co-workers. (1998).
  • Lavandera, I., García, J., Fernández, S., Ferrero, M., Gotor, V., & Sanghvi, Y. S. (2005). Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-o-methylribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.11. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • BenchChem. (n.d.). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • Reijns, M. A., Rabe, B., Rigby, R. E., ... & Jackson, A. P. (2012). Enzymatic removal of ribonucleotides from DNA is essential for mammalian genome integrity and development. PubMed.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.